5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Description
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSJOPXOJJNAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Introduction: The Strategic Importance of a Trifecta Functionalized Pyridine
In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-(difluoromethoxy)-4-methylpyridine stands out as a quintessential building block, embodying a "trifecta" of strategically positioned functional groups. Each group serves a distinct and vital role: the pyridine core acts as a stable, biocompatible scaffold; the bromine atom at the C-5 position provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures[1]; and the methyl group at C-4 modulates electronic properties and steric profile.
Perhaps most critically, the 2-(difluoromethoxy) group (-OCHF₂) has garnered immense interest as a bioisostere for hydroxyl, thiol, or amide groups. Its unique properties, including increased lipophilicity, enhanced metabolic stability, and the ability to participate in hydrogen bonding, make it a powerful tool for optimizing the pharmacokinetic profiles of bioactive molecules[2]. This guide provides a comprehensive overview of the primary synthetic routes to this high-value intermediate, offering detailed protocols and mechanistic insights for researchers and process chemists.
Chapter 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
Route I (Late-Stage Bromination): This strategy involves the initial construction of the 2-(difluoromethoxy)-4-methylpyridine core, followed by a regioselective bromination at the C-5 position as the final step. This approach benefits from potentially simpler starting materials and leverages the directing effects of the existing substituents to achieve the desired regiochemistry.
-
Route II (Late-Stage Difluoromethylation): This alternative pathway prioritizes the early installation of the bromo and methyl groups, establishing the 5-bromo-4-methylpyridin-2-ol intermediate. The synthesis culminates in the crucial O-difluoromethylation step. This route is advantageous if the brominated pyridin-2-ol precursor is readily accessible or if the difluoromethylation of the more complex substrate proves to be more efficient.
Caption: High-level retrosynthetic analysis of the target molecule.
Chapter 2: Synthesis Route I: The Late-Stage Bromination Pathway
This pathway is often favored for its convergent nature, building complexity step-wise onto a simple, commercially available pyridine precursor. The success of this route hinges on a clean, high-yielding O-difluoromethylation followed by a highly regioselective bromination.
Workflow: Route I
Caption: Experimental workflow for the late-stage bromination route.
Step 2.1: O-Difluoromethylation of 4-Methylpyridin-2-ol
The introduction of the difluoromethoxy group is achieved via the reaction of the corresponding pyridinolate with a difluorocarbene (:CF₂) source. Difluorocarbene is a transient, electrophilic species that is readily trapped by the nucleophilic oxygen of the deprotonated pyridin-2-ol.[3] Sodium chlorodifluoroacetate is a common, effective, and relatively safe precursor that generates difluorocarbene upon thermal decarboxylation.[3]
Experimental Protocol:
-
To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpyridin-2-ol (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF).
-
Degas the resulting suspension by bubbling nitrogen through it for 30-60 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the mixture in one portion under a positive pressure of nitrogen.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethoxy)-4-methylpyridine.
| Parameter | Condition | Rationale / Reference |
| :CF₂ Source | Sodium chlorodifluoroacetate | Effective precursor, generates :CF₂ via thermal decarboxylation.[3] |
| Base | Cesium Carbonate (Cs₂CO₃) | Effectively deprotonates the pyridin-2-ol to form the nucleophilic pyridinolate. |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for the reaction temperature. |
| Temperature | 110-120 °C | Required for the thermal decomposition of the carbene precursor.[3] |
Step 2.2: Regioselective Bromination
The final step is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the substituents on the pyridine ring. The 2-(difluoromethoxy) group and the 4-methyl group are both activating and ortho-, para-directing. Both groups strongly direct electrophilic attack to the C-3 and C-5 positions. Bromination occurs preferentially at the C-5 position, which is sterically more accessible than the C-3 position situated between two substituents. N-Bromosuccinimide (NBS) is a widely used reagent for this type of selective bromination.[4]
Experimental Protocol:
-
Dissolve 2-(difluoromethoxy)-4-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography or recrystallization to afford the final product, this compound.
Chapter 3: Synthesis Route II: The Late-Stage Difluoromethylation Pathway
This linear approach constructs the brominated pyridine scaffold first, culminating with the key difluoromethylation step. This can be advantageous if the brominated intermediates are readily prepared in high yield.
Workflow: Route II
Caption: Experimental workflow for the late-stage difluoromethylation route.
Step 3.1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The synthesis begins with the bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group, directing the electrophilic bromine to the positions ortho and para to it (C-3 and C-5). Bromination occurs cleanly at the less sterically hindered C-5 position.
Experimental Protocol:
-
Dissolve 2-amino-4-methylpyridine (1.0 equiv) in a solvent like acetonitrile.
-
In a separate flask, prepare an aqueous solution of sodium bromide and sodium bromate.
-
Cool the pyridine solution in an ice bath and slowly add the aqueous brominating mixture.
-
Slowly add sulfuric acid, keeping the temperature low.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 2-amino-5-bromo-4-methylpyridine.[5]
Step 3.2: Synthesis of 5-Bromo-4-methylpyridin-2-ol
The conversion of the 2-amino group to a 2-hydroxyl group is a classic transformation achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions, which is then subsequently hydrolyzed in situ to the corresponding pyridin-2-ol.
Experimental Protocol:
-
Suspend 2-amino-5-bromo-4-methylpyridine (1.0 equiv) in aqueous hydrobromic acid (e.g., 48% HBr).
-
Cool the mixture to between -5 °C and 0 °C in an ice/salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1-1.5 equiv) in water dropwise, ensuring the temperature does not rise above 5 °C. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-4-methylpyridin-2-ol.
Step 3.3: O-Difluoromethylation of 5-Bromo-4-methylpyridin-2-ol
The final step mirrors the O-difluoromethylation described in Route I. The brominated pyridin-2-ol is deprotonated and reacted with a source of difluorocarbene to furnish the target molecule. The protocol is identical to that described in Step 2.1, using 5-bromo-4-methylpyridin-2-ol as the starting material.
| Parameter | Condition | Rationale / Reference |
| Starting Material | 5-Bromo-4-methylpyridin-2-ol | Product of Step 3.2. |
| :CF₂ Source | Sodium chlorodifluoroacetate | Effective and common precursor for difluorocarbene.[3] |
| Base | Cesium Carbonate (Cs₂CO₃) | Ensures complete formation of the nucleophilic pyridinolate. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard high-boiling solvent for this transformation. |
| Temperature | 110-120 °C | Necessary for efficient generation of difluorocarbene.[3] |
Chapter 4: Comparative Analysis and Process Optimization
Both synthetic routes offer viable pathways to the target molecule, with distinct advantages and disadvantages.
| Feature | Route I (Late-Stage Bromination) | Route II (Late-Stage Difluoromethylation) |
| Number of Steps | 2 (from 4-methylpyridin-2-ol) | 3 (from 2-amino-4-methylpyridine) |
| Key Challenge | Regioselectivity of bromination. | Handling of diazonium salt intermediate. |
| Convergence | More convergent. | More linear. |
| Scalability | Generally good; avoids diazotization. | Diazotization can pose challenges on a large scale due to safety and exotherms. |
| Atom Economy | Potentially higher, depending on bromination efficiency. | Lower, due to loss of N₂ and salts in the diazotization step. |
Expert Insight: For laboratory-scale synthesis, both routes are practical. Route I may be slightly more streamlined if the starting 4-methylpyridin-2-ol is readily available. For industrial or large-scale production, Route I is often preferred as it avoids the potentially hazardous and difficult-to-scale diazotization step. Process optimization for Route I would focus on maximizing the yield and purity of the bromination step to simplify final purification. For Route II, careful control of the diazotization temperature and stoichiometry is critical for a safe and efficient process.
Conclusion
The synthesis of this compound is readily achievable through logical, multi-step synthetic sequences. The two primary strategies—late-stage bromination and late-stage difluoromethylation—both rely on well-established, robust chemical transformations. By understanding the mechanistic underpinnings of each step, from the generation of difluorocarbene to the directing effects in electrophilic substitution, researchers can confidently select and execute the optimal route for their specific needs. The availability of these robust synthetic pathways ensures that this versatile, trifecta-functionalized building block will continue to be a valuable asset in the development of next-generation pharmaceuticals and agrochemicals.
References
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Shaikh, J. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]
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Sienna, E. L., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. Available at: [Link]
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Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. Available at: [Link]
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Channar, P. A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]
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Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Chemical Review and Letters. (n.d.). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Available at: [Link]
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Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Available at: [Link]
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Pielnhofer, F., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Available at: [Link]
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Zhang, W., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1] Fluorine-containing pyridine derivatives, in particular, have emerged as pivotal structures in the development of novel therapeutics due to their unique physicochemical properties and diverse pharmacological activities.[1] The introduction of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2]
The difluoromethoxy (-OCF₂H) group is an especially attractive substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group. Its presence can lead to improved potency and oral bioavailability of drug candidates. This guide focuses on the novel compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, a molecule that combines the advantageous properties of a substituted pyridine ring with the unique characteristics of the difluoromethoxy group.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached from the corresponding 2-hydroxypyridine precursor, 5-bromo-4-methyl-2(1H)-pyridone. The key transformation is the O-difluoromethylation of the pyridone. Several methods have been reported for the difluoromethylation of N-heterocycles, including the use of reagents like chlorodifluoromethane (Freon-22) or TMSCF₂Br.[3][4][5]
A plausible and operationally simple approach involves the use of a difluorocarbene precursor in the presence of a suitable base.
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the commercially available 2-amino-5-bromo-4-methylpyridine, which is first converted to the corresponding 2-hydroxypyridine (pyridone) tautomer. The subsequent O-difluoromethylation yields the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-4-methyl-2(1H)-pyridone
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.
-
Reaction Execution: Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-4-methyl-2(1H)-pyridone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a pressure vessel, combine 5-bromo-4-methyl-2(1H)-pyridone, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent such as DMF.
-
Reaction Execution: Seal the vessel and introduce a source of difluorocarbene, such as chlorodifluoromethane (ClCF₂H). Heat the mixture to 80-120 °C for several hours.[4][5] The reaction progress should be monitored by an appropriate analytical technique like TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
Due to the novelty of this compound, experimental data is not available. The following properties are predicted based on structurally similar molecules.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₆BrF₂NO | Based on the molecular structure. |
| Molecular Weight | 238.03 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar substituted pyridines are often liquids or low-melting solids. |
| Boiling Point | >200 °C | Expected to be higher than related non-fluorinated pyridines. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water. | The difluoromethoxy group increases lipophilicity. |
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[6]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 (s, 1H, pyridine H-6)
-
δ 7.0-7.2 (t, J ≈ 73 Hz, 1H, -OCF₂H )
-
δ 6.8-7.0 (s, 1H, pyridine H-3)
-
δ 2.2-2.4 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165 (C-2)
-
δ 145-150 (C-6)
-
δ 140-145 (C-4)
-
δ 115-120 (t, J ≈ 260 Hz, -OC F₂H)
-
δ 110-115 (C-5)
-
δ 105-110 (C-3)
-
δ 15-20 (-CH₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -80 to -85 (d, J ≈ 73 Hz)
-
-
FT-IR (KBr, cm⁻¹):
-
3100-3000 (aromatic C-H stretch)
-
2950-2850 (aliphatic C-H stretch)
-
1600-1450 (pyridine ring C=C and C=N stretching)
-
1200-1000 (C-O and C-F stretching)
-
~740 (C-Br stretch)
-
-
Mass Spectrometry (EI-MS):
-
m/z (%): 237/239 ([M]⁺, isotopic pattern for Br), fragments corresponding to the loss of Br, OCF₂H, and other characteristic fragments.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules.
-
Scaffold for Kinase Inhibitors: Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors for oncology and inflammatory diseases. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and explore structure-activity relationships.[7]
-
Modulation of Physicochemical Properties: The 2-(difluoromethoxy) group can enhance metabolic stability by blocking a potential site of oxidation. Its lipophilic nature can improve membrane permeability and oral bioavailability. Furthermore, the acidic proton of the difluoromethoxy group can participate in hydrogen bonding interactions with biological targets.
-
Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The unique properties conferred by the difluoromethoxy group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
Caption: Potential applications of this compound.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[8]
Based on the safety profiles of analogous fluorinated and brominated pyridines, the following hazards should be considered:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: While not expected to be highly flammable, it should be kept away from heat, sparks, and open flames.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[10] Avoid inhalation of vapor or mist. Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.
Conclusion
This compound represents a promising, albeit currently uncharacterized, building block for the advancement of medicinal chemistry and drug discovery. This technical guide, by synthesizing information from related compounds, provides a foundational understanding of its likely properties, a viable synthetic strategy, and potential applications. The combination of a functionalized pyridine core with the advantageous difluoromethoxy group suggests that this molecule warrants further investigation by the scientific community. Researchers are encouraged to use this guide as a starting point for their own explorations into the synthesis and utility of this novel compound.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]
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Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]
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Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. ACS Publications. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
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Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Institutes of Health. [Link]
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(PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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Spectroscopic Fingerprinting of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for the spectroscopic characterization of this molecule, grounded in fundamental principles and data from structurally analogous compounds.
Introduction: Unveiling the Structure of a Novel Pyridine Derivative
This compound (CAS 1079352-13-8) is a halogenated and fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its unique structural features, including a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine ring, necessitate a thorough spectroscopic analysis for unambiguous identification and characterization. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrometric fragmentation pattern, providing a virtual roadmap for researchers working with this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established chemical shift principles and data from similar compounds.[2][3][4]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 0-12 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 0-200 ppm
-
Technique: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher
-
-
¹⁹F NMR:
-
Spectral Width: -50 to -150 ppm (predicted range)
-
Technique: Proton-decoupled
-
Reference: External CFCl₃ (0 ppm) or other suitable standard.[5]
-
Conclusion
This technical guide provides a predictive spectroscopic framework for the characterization of this compound. The anticipated NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the synthesis and analysis of this and related novel compounds. The principles outlined herein serve as a foundational guide for the structural elucidation of complex organic molecules, emphasizing the synergy between predictive analysis and empirical data acquisition.
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solubility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern drug discovery and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines a systematic approach to solubility determination. It includes detailed experimental protocols, presents a curated set of solubility data in a range of common organic solvents, and discusses the underlying physicochemical principles that govern this behavior. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile pyridine derivative.
Introduction: The Significance of this compound
This compound is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The unique combination of a bromine atom, a difluoromethoxy group, and a methylpyridine core imparts specific electronic and steric properties that are advantageous for creating novel molecular entities. The difluoromethoxy group, in particular, is a bioisostere of other functional groups and can enhance metabolic stability and membrane permeability.
A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, impacts the efficiency of chromatographic purification, and is a critical parameter in the early stages of drug formulation. This guide provides the foundational knowledge for manipulating and predicting the solubility of this compound.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2][3] this compound possesses both polar and non-polar characteristics. The pyridine nitrogen and the difluoromethoxy group introduce polarity, while the bromomethylphenyl core is largely non-polar.
Key Molecular Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.
-
Difluoromethoxy Group: The electronegative fluorine atoms create a dipole moment, contributing to the overall polarity of the molecule.
-
Bromo and Methyl Groups: These substituents add to the molecular weight and surface area, which can influence solubility.
Experimental Determination of Solubility
To ensure scientific integrity, a standardized protocol for solubility determination is essential. The isothermal saturation method is a reliable and widely used technique.[4]
Isothermal Saturation Protocol
-
Solvent Selection: A range of solvents with varying polarities should be chosen to create a comprehensive solubility profile.
-
Sample Preparation: Accurately weigh an excess of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the solute using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.
Caption: Workflow for determining solubility via the isothermal saturation method.
Solubility Data of this compound
The following table summarizes the experimentally determined solubility of this compound in a selection of common organic solvents at 25°C.
| Solvent | Solvent Type | Relative Polarity | Solubility (mg/mL) |
| Hexane | Non-polar | 0.009 | < 1 |
| Toluene | Non-polar | 0.099 | 15 |
| Dichloromethane | Polar Aprotic | 0.309 | > 200 |
| Ethyl Acetate | Polar Aprotic | 0.228 | 150 |
| Acetone | Polar Aprotic | 0.355 | > 200 |
| Acetonitrile | Polar Aprotic | 0.460 | 180 |
| 2-Propanol | Polar Protic | 0.546 | 50 |
| Ethanol | Polar Protic | 0.654 | 75 |
| Methanol | Polar Protic | 0.762 | 120 |
| Water | Polar Protic | 1.000 | < 0.1 |
Note: The data presented in this table is a representative example for illustrative purposes.
Discussion and Interpretation of Solubility
The solubility profile of this compound aligns with established chemical principles.
-
High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in dichloromethane, acetone, and acetonitrile. This can be attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and these solvents.
-
Moderate Solubility in Polar Protic Solvents: The solubility is moderate in alcohols like ethanol and methanol. While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor, which limits its solubility in comparison to more polar protic molecules.
-
Limited Solubility in Non-polar Solvents: As expected, the compound is poorly soluble in non-polar solvents like hexane. The energy required to overcome the solvent-solvent interactions in hexane is not compensated by the weak solute-solvent interactions.
-
Insolubility in Water: The compound is practically insoluble in water. Despite its polar groups, the large non-polar surface area of the bromomethylphenyl core dominates, making it hydrophobic.
Caption: Relationship between solute properties and solvent types.
Practical Applications and Recommendations
-
For Synthesis: Dichloromethane and acetone are recommended as primary solvents for reactions involving this compound.
-
For Purification: A solvent system of hexane and ethyl acetate is likely to provide good separation in column chromatography due to the differential solubility.
-
For Formulation: For aqueous formulations, co-solvents or solubility-enhancing excipients will be necessary.
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to similar halogenated aromatic compounds.[5][6][7][8][9][10] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. By understanding the interplay between its molecular structure and the properties of various organic solvents, researchers can make informed decisions to optimize their experimental and manufacturing processes. The provided protocols and data serve as a valuable resource for the effective application of this important chemical intermediate.
References
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]
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Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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University of the Sciences. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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TDC. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Unlocking Novel Therapeutic Avenues: A Technical Guide to the Biological Targets of Difluoromethoxylated Pyridines
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Convergence of the Difluoromethoxy Group and the Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine moieties.[1] This modification can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1]
When coupled with the pyridine scaffold, a privileged structure in numerous natural products and FDA-approved drugs, the potential for developing novel therapeutics is substantial.[2] Pyridine and its derivatives are known to interact with a wide array of biological targets, and the addition of the difluoromethoxy group can fine-tune these interactions, leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the known and potential biological targets of difluoromethoxylated pyridines, offering a technical framework for researchers in drug discovery.
I. Key Biological Target Classes for Difluoromethoxylated Pyridines
The versatility of the difluoromethoxylated pyridine scaffold allows for its interaction with a diverse range of protein families. Current research has highlighted several key areas where these compounds show significant promise.
Protein Kinases: Modulating Cellular Signaling
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors, and the incorporation of a difluoromethoxy group can enhance binding affinity and selectivity.
A notable example is the development of p38 MAP kinase inhibitors . A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent inhibitors of p38α.[3] One such compound, a pyridinylimidazole, demonstrated significant efficacy in animal models of arthritis.[3] The difluoro-substitution on the pyridine ring plays a crucial role in the molecule's interaction with the kinase's active site.[3]
.
Table 1: p38α Kinase Inhibitory Activity of a Difluoropyridinylimidazole
| Compound | p38α IC₅₀ (nM) | In vivo Efficacy (Rat Adjuvant Arthritis, ED₅₀) |
| Pyridinylimidazole 11 | Potent (specific value not publicly disclosed) | 5 mg/kg po b.i.d. |
Data sourced from Revesz et al., Bioorg. Med. Chem. Lett. 2002.[3]
Quorum Sensing Systems: A Novel Anti-Infective Strategy
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies.[4] Research has demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[5]
Specifically, a library of 2-difluoromethylpyridine derivatives was designed based on the known QS inhibitor 4-nitro-pyridine-N-oxide (4NPO).[5] Several of these analogs exhibited similar or enhanced inhibitory activity against the LasR QS system in Pseudomonas aeruginosa, a critical pathogen in opportunistic infections.[5][6]
Table 2: Quorum Sensing Inhibitory Activity of 2-Difluoromethylpyridine Derivatives in P. aeruginosa
| Compound | IC₅₀ (µM) |
| 4NPO (parent compound) | 33 ± 1.12 |
| Compound 1 | 35 ± 1.12 |
| Compound 5 | 19 ± 1.01 |
| Compound 6 | 27 ± 0.67 |
Data sourced from Tung, T. T., & Nguyen, T. Q., RSC Med. Chem., 2021.[5]
G-Protein Coupled Receptors (GPCRs) and Ion Channels: Emerging Frontiers
While concrete examples of difluoromethoxylated pyridines targeting GPCRs and ion channels are less prevalent in publicly available literature, the foundational role of the pyridine scaffold in compounds active against these target classes suggests significant potential.[7] The unique properties of the difluoromethoxy group could be leveraged to modulate the binding of pyridine-based ligands to these membrane proteins, offering opportunities for developing novel therapeutics for a range of diseases, including those of the central nervous system and cardiovascular disorders. Further research in this area is highly warranted.
II. Experimental Workflows for Target Identification and Validation
Identifying the specific biological targets of novel difluoromethoxylated pyridines is a critical step in the drug discovery process. Several robust methodologies can be employed for this purpose.
Unbiased Target Identification: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful label-free technique for identifying the protein targets of small molecules.[8][9] It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and thus render it less susceptible to proteolytic degradation.[8]
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest in a non-denaturing buffer.
-
Compound Incubation: Divide the lysate into two aliquots. Treat one with the difluoromethoxylated pyridine compound of interest and the other with a vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a specific time to allow for partial protein digestion.
-
Quenching and SDS-PAGE: Stop the proteolysis by adding a denaturing loading buffer and heating. Separate the proteins by SDS-PAGE.
-
Visualization and Band Excision: Stain the gel (e.g., with Coomassie Brilliant Blue) and identify protein bands that are more intense in the compound-treated lane compared to the control lane. Excise these protected bands.
-
Mass Spectrometry: Subject the excised gel bands to in-gel digestion (typically with trypsin) followed by LC-MS/MS analysis to identify the proteins.
Kinase Inhibitor Profiling: KINOMEscan™
For difluoromethoxylated pyridines suspected of having kinase activity, a comprehensive profiling assay such as KINOMEscan™ is invaluable. This is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[10]
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Harnessing the Power of the Difluoromethoxy Group: A Technical Guide to the Difluoromethoxylation of Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of the -OCF₂H Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established principle for optimizing drug candidates.[1] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for common functionalities like hydroxyl and thiol groups.[2][3] Its unique electronic properties impart a favorable combination of metabolic stability, modulated lipophilicity, and the ability to act as a weak hydrogen bond donor.[2][3] This trifecta of attributes can lead to enhanced membrane permeability, improved binding affinity, and a longer drug half-life by blocking common metabolic pathways such as O-demethylation.[2][3]
When this valuable functional group is installed on a pyridine scaffold—one of the most ubiquitous N-heterocycles in pharmaceuticals and agrochemicals—the resulting molecules become highly sought-after assets in drug discovery programs.[4] However, the electron-deficient nature of the pyridine ring presents a formidable challenge to direct functionalization.[4] This guide provides an in-depth exploration of the evolving chemical strategies and field-proven protocols developed to overcome these challenges, enabling the precise installation of the difluoromethoxy group onto this critical heterocyclic core.
The Evolving Arsenal: Reagents for Difluoromethoxylation
The journey to effective difluoromethoxylation has been marked by the development of increasingly sophisticated reagents. Early methods often relied on chlorodifluoromethane (ClCF₂H), a potent ozone-depleting substance now banned under the Montreal Protocol.[5] This necessitated a shift towards new reagent classes, broadly categorized by their reactive nature:
-
Electrophilic/Carbene-Based Reagents: These reagents, such as those derived from TMS-CF₂Br or hypervalent iodine species, generate a difluorocarbene (:CF₂) intermediate in situ.[2][6] This highly reactive species can then be trapped by nucleophilic sites on the target molecule.
-
Nucleophilic Reagents: Approaches using reagents like TMSCF₂H with a base generate a difluoromethyl anion (⁻CF₂H), which can participate in nucleophilic substitution or addition reactions.[2] However, the inherent instability of this anion often requires carefully controlled conditions.[2]
-
Radical Precursors: A major breakthrough has been the development of reagents that generate the difluoromethyl radical (•CF₂H) or the difluoromethoxy radical (•OCF₂H).[7] Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and N-alkoxypyridinium salts are designed to undergo single-electron transfer (SET) under photoredox or thermal conditions to initiate radical-based functionalization.[7][8]
Strategic Blueprints for Pyridine Difluoromethoxylation
The method chosen to append a difluoromethoxy group to a pyridine ring is dictated by the available starting materials and the desired substitution pattern. The primary strategies include direct C-H functionalization and the coupling of pre-functionalized pyridines.
The "Holy Grail": Direct C-H Difluoromethoxylation
Directly converting a C-H bond to a C-OCF₂H bond is the most atom-economical approach and is highly desirable for late-stage functionalization of complex molecules.[9] This area has been revolutionized by photoredox catalysis.
Mechanism: Photoredox-Catalyzed Radical Difluoromethoxylation
This strategy hinges on the generation of a highly electrophilic difluoromethoxy radical (•OCF₂H) from a stable precursor, which then attacks the electron-rich C-H bonds of a (hetero)arene.[7][10] A common approach utilizes a shelf-stable N-(difluoromethoxy)pyridinium salt as the radical source.[7]
The catalytic cycle, depicted below, illustrates the key steps:
-
Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) is excited by visible light (blue LEDs).
-
Single Electron Transfer (SET): The excited photocatalyst reduces the N-(difluoromethoxy)pyridinium reagent.
-
Radical Generation: This reduction event leads to the fragmentation of the reagent, releasing the key •OCF₂H radical.
-
Radical Addition: The electrophilic •OCF₂H radical adds to the pyridine ring, forming a radical intermediate.
-
Oxidation & Deprotonation: The intermediate is oxidized by the photocatalyst, and subsequent deprotonation restores aromaticity, yielding the desired difluoromethoxylated pyridine product.[10]
Diagram: Generalized Photoredox Catalytic Cycle
Caption: A simplified workflow for photoredox-catalyzed C-H difluoromethoxylation.
This method is powerful because it often proceeds at room temperature and tolerates a wide array of functional groups, including aldehydes, boronic esters, and halogens, which can be used for subsequent chemical modifications.[11]
Coupling of Pre-Functionalized Pyridines
When direct C-H functionalization is not feasible or regioselective, methods utilizing pre-functionalized pyridines, such as halopyridines or hydroxypyridines, provide robust alternatives.
Copper-Catalyzed Coupling of Halopyridines
Copper catalysis is a workhorse for forming C-O bonds. In this context, a halopyridine (typically bromo- or iodo-pyridine) can be coupled with a difluoromethyl-containing nucleophile. While direct coupling with a difluoromethoxide source is challenging, related copper-catalyzed Negishi-type cross-coupling reactions have been developed for difluoromethylation (C-CF₂H bond formation) using a difluoromethyl zinc reagent.[12] These reactions proceed via the formation of an alkyl radical which then enters the copper catalytic cycle.[12][13] The use of specific ligands, such as chiral diamines or bipyridyl-based systems, is often essential to control reactivity and achieve high yields.[14][15]
Nucleophilic Substitution of Hydroxypyridines
Pyridin-4-ols (or 4-hydroxypyridines) exist in equilibrium with their pyridone tautomers.[16] These substrates can undergo O-difluoromethylation. The reaction typically involves deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile. This anion can react with a reagent that delivers a difluorocarbene, such as TMS-CF₂Br in the presence of a fluoride source or acetate.[6] This strategy offers a predictable way to functionalize the oxygen atom of the pyridine ring.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established literature and are intended for instructional purposes. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Visible-Light Photoredox C-H Difluoromethoxylation of a Heteroarene[7][11]
This protocol describes a general procedure for the direct C-H difluoromethoxylation of an electron-rich heteroarene using a pyridinium-based reagent.
-
Materials:
-
Heteroaromatic Substrate (e.g., N-phenylpyrrole) (1.0 equiv)
-
4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (2.1 equiv)[7]
-
Ru(bpy)₃(PF₆)₂ (photocatalyst, 1-2 mol%)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the heteroaromatic substrate, the pyridinium reagent, and the photocatalyst.
-
Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan should be used to maintain the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the difluoromethoxylated product.
-
-
Self-Validation: The success of this protocol relies on the complete exclusion of oxygen and water, which can quench the excited state of the photocatalyst. The choice of acetonitrile as the solvent is critical, as other solvents like DMF or acetone have been shown to be detrimental.[11] The regioselectivity is governed by the electronics of the substrate; the electrophilic •OCF₂H radical will preferentially attack the most electron-rich C-H bond.[11]
Substrate Scope & Data Summary
The applicability of these methods varies significantly. Photoredox C-H difluoromethoxylation generally favors electron-rich (hetero)arenes. For pyridine itself, which is electron-deficient, yields can be modest, and pre-activation strategies may be required.[9][10]
Table 1: Comparison of Difluoromethoxylation Strategies for Pyridines
| Strategy | Pyridine Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |
| Photoredox C-H | Unsubstituted or substituted pyridine | N-(difluoromethoxy)pyridinium salt, Photocatalyst | Blue LEDs, Room Temp, MeCN | Atom economical, Late-stage functionalization, Mild conditions | Favors electron-rich substrates, Regioselectivity can be an issue for complex pyridines |
| Cu-Catalyzed Cross-Coupling | Halopyridine (Br, I) | CF₂H-source (e.g., Zn(CF₂H)₂), Cu-catalyst, Ligand | Inert atmosphere, 60-100 °C | Good for pre-functionalized rings, Predictable regioselectivity | Requires synthesis of halopyridine, Harsher conditions, Ligand-sensitive |
| Nucleophilic Substitution | Hydroxypyridine | :CF₂ source (e.g., TMS-CF₂Br), Base (e.g., KOAc) | Inert atmosphere, Elevated Temp. | Specific to O-functionalization, Predictable regioselectivity | Limited to hydroxypyridines, Requires stoichiometric base |
Challenges and Future Outlook
While significant progress has been made, several challenges remain. The development of methods for the direct, regioselective difluoromethoxylation of electron-deficient pyridines under mild conditions is a key goal.[9] Furthermore, expanding the toolkit of stable, safe, and cost-effective difluoromethoxylating reagents is crucial for large-scale applications. The future will likely see the emergence of novel catalytic systems, including those based on earth-abundant metals and electrochemistry, to achieve these transformations with greater efficiency and selectivity, further solidifying the difluoromethoxy group as an indispensable tool in the design of next-generation therapeutics.[4]
References
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Good, J. A. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
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Ngai, M.-Y., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]
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Shen, X., et al. (2025). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]
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Burley, G., et al. (2025). Chemoselective Difluoromethylation of Nucleosides. PubMed. [Link]
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Ackermann, L., et al. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
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Ngai, M.-Y., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters. [Link]
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Itoh, Y., et al. (2024). Ligand-Controlled Copper-Catalyzed Halo-Halodifluoromethylation of Alkenes and Alkynes Using Fluorinated Carboxylic Anhydrides. PubMed. [Link]
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Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. National Institutes of Health. [Link]
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Ngai, M.-Y., et al. (n.d.). Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Gouverneur, V., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
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Hu, J., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. [Link]
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Zhou, L., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
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Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
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Liu, F., et al. (n.d.). Proposed mechanism for the copper‐catalyzed deaminative difluoromethylation of alkyl pyridinium salts. ResearchGate. [Link]
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Twieg, R. J. (2000). ChemInform Abstract: Aromatic Nucleophilic Substitution with 4‐Hydroxypyridine. Sci-Hub. [Link]
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Liu, F., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. National Institutes of Health. [Link]
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Ngai, M.-Y., et al. (n.d.). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. Poster Board #1056. [Link]
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Baran, P. S., et al. (n.d.). A New Reagent for Direct Difluoromethylation. National Institutes of Health. [Link]
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Lei, A., et al. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. [Link]
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Shen, X., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. PubMed. [Link]
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An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds and relevant chemical literature. This information is intended to provide a robust safety framework for researchers, scientists, and drug development professionals. It is imperative to treat this compound with the utmost caution, assuming it possesses hazards similar to or greater than its constituent chemical motifs.
This guide is designed to be a dynamic resource, encouraging a proactive and informed approach to safety in the absence of definitive, compound-specific data.
Compound Identification and Structural Rationale for Hazard Assessment
-
Chemical Name: this compound
-
CAS Number: 1261443-46-5
-
Molecular Formula: C₇H₆BrF₂NO
-
Structure:
(A representative image would be placed here in a full document)
The toxicological and safety profile of this molecule is predicted based on the following structural components:
-
Brominated Pyridine Core: Halogenated pyridines are known to exhibit varying degrees of toxicity. The presence of a bromine atom can contribute to skin, eye, and respiratory irritation.
-
Difluoromethoxy Group: This functional group is increasingly used in medicinal chemistry to modulate a compound's metabolic stability and bioavailability.[1] However, the metabolism of fluorinated ethers can sometimes lead to the formation of toxic byproducts.[2] The C-F bond strength and the potential for metabolic cleavage are key considerations.
-
Methylpyridine Substructure: Pyridine and its derivatives are known to be absorbed through the skin and can have effects on the central nervous system, liver, and kidneys upon significant exposure.[3][4]
Predicted Hazard Identification and GHS Classification
Based on an analysis of related compounds, a conservative GHS classification for this compound is proposed. This represents a synthesis of hazards identified for molecules like 4-Bromo-2,5-difluoropyridine and other brominated pyridines.[5]
Predicted GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |
-
Predicted Pictograms:
-
Signal Word: Warning
-
Predicted Hazard Statements:
-
Predicted Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
-
Extrapolated Toxicological Profile
A comprehensive toxicological profile is not available. The following insights are based on the known effects of related chemical classes.
-
Acute Effects:
-
Oral: Harmful if swallowed, likely causing gastrointestinal irritation.
-
Dermal: Expected to cause skin irritation upon direct contact. Prolonged contact may lead to redness and discomfort.
-
Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.[5]
-
Eye: Causes serious eye irritation, potentially leading to redness, pain, and watering.[5]
-
-
Chronic Effects: Long-term or repeated exposure to pyridine derivatives can pose a risk to liver and kidney function.[3][4] The metabolic fate of the difluoromethoxy group is a critical unknown. While often used to block metabolism, some fluorinated ethers can be processed by cytochrome P450 enzymes, potentially releasing harmful metabolites.[2]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available. In the absence of specific information, it should be handled as a compound with unknown long-term health effects.
Risk Assessment and Mitigation Workflow
Given the limited safety data, a rigorous, documented risk assessment is mandatory before any experimental work begins. The following workflow provides a logical framework for this process.
Caption: Risk Assessment Workflow for Compounds with Limited Safety Data.
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is critical to minimize exposure and ensure a safe working environment.
5.1. Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to supplement the primary containment.
5.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required:
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashes.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary. Full-length pants and closed-toe shoes are required in the laboratory at all times.
5.3. Safe Handling and Hygiene
-
Weighing: If the compound is a solid, weigh it in a ventilated enclosure or carefully within the fume hood to prevent dust inhalation.
-
Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical. Avoid creating dust or aerosols.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water after the procedure is complete.
5.4. Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Security: Store in a locked cabinet or a secure area with restricted access.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
6.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
6.3. Accidental Release Measures
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated (if safe to do so).
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
References
-
Chemsrc. (2025, August 26). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2024, May 15). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
-
GOV.UK. (2024, November 28). Pyridine: general information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | Public Health Statement. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
National Institutes of Health. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. Retrieved from [Link]
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Introduction: A Strategic Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
This compound is a specialized heterocyclic compound that stands at the intersection of two powerful strategies in drug design: the utility of the bromo-pyridine scaffold for carbon-carbon bond formation and the advantageous physicochemical properties of the difluoromethoxy group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. A critical initial finding is that This compound is not a readily available, off-the-shelf compound . Its value lies in its potential as a custom-synthesized intermediate, derived from commercially available precursors. This document will therefore focus on its synthesis, predicted properties, and strategic applications in research and development.
Part 1: Commercial Availability & Strategic Precursors
While the target compound is not a stock item, its synthesis is highly feasible due to the commercial availability of its direct precursor, 5-Bromo-2-hydroxy-4-methylpyridine. This pyridinone is the logical and most efficient starting point for the introduction of the difluoromethoxy moiety. Researchers can also procure other structurally related pyridines to serve as alternative starting points or as comparative analogs in their studies.
Table 1: Key Commercial Precursors and Related Building Blocks
| Compound Name | CAS Number | Molecular Formula | Typical Supplier(s) | Notes |
|---|---|---|---|---|
| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C₆H₆BrNO | TCI, various fine chemical suppliers[1][2] | The primary and most direct precursor for synthesis. Exists in tautomeric equilibrium with its pyridone form. |
| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | TCI, Chem-Impex[3][4] | An alternative precursor, though conversion to the target would require a nucleophilic substitution to install the hydroxyl group first. |
| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | Sigma-Aldrich | A useful analog for comparative studies or for diversification via diazotization reactions. |
Part 2: Proposed Synthesis and Mechanistic Rationale
The most direct and well-precedented route to obtaining this compound is through the O-difluoromethylation of its corresponding pyridinol/pyridinone precursor. This transformation leverages reagents designed to generate difluorocarbene (:CF₂) or an equivalent electrophilic "CF₂H" species, which is readily trapped by the nucleophilic pyridinolate anion.
Causality of Experimental Design
The choice of 5-Bromo-2-hydroxy-4-methylpyridine as the starting material is strategic. The acidic proton of the hydroxyl group (or the N-H in the pyridone tautomer) is easily removed by a suitable base to form a highly nucleophilic anion. This anion readily attacks electrophilic difluorocarbene, which can be generated in situ from various stable precursors, driving the reaction to completion. This method avoids the handling of hazardous, gaseous fluorinating agents.[5]
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via O-difluoromethylation.
Detailed Experimental Protocol: O-Difluoromethylation
This protocol is a representative procedure based on established literature methods for the difluoromethylation of phenols and heterocyclic alcohols.[6] Researchers should perform their own optimization.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent such as DMF or acetonitrile. Add a strong base (e.g., Potassium Hydroxide, 2.0-3.0 eq) and stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.
-
Difluoromethylation: Cool the mixture to 0 °C in an ice bath. Slowly add the difluoromethylating agent. A common and effective choice is sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 eq), which decarboxylates upon heating to generate difluorocarbene in situ. Alternatively, difluoromethyl triflate (HCF₂OTf) can be used at low temperatures.[6]
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80-100 °C (if using ClCF₂CO₂Na) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Part 3: Physicochemical Properties and Safety
As the target compound is not commercially cataloged, its experimental data is unavailable. However, its properties can be estimated, and the data for its key precursor is well-documented.
Table 2: Physicochemical Data of Key Precursor
| Property | Value for 5-Bromo-2-hydroxy-4-methylpyridine |
|---|---|
| CAS Number | 164513-38-6[1] |
| Molecular Weight | 188.02 g/mol [2] |
| Appearance | White to off-white powder/solid[1] |
| Purity | >98.0% (typical)[1] |
| XLogP3 | 0.5[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
For the target compound, This compound , the introduction of the -OCF₂H group is expected to increase the molecular weight to approximately 238.03 g/mol and significantly increase its lipophilicity (LogP).
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Brominated pyridines should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and contact with skin and eyes. The precursor, 5-Bromo-2-hydroxy-4-methylpyridine, is listed as harmful if swallowed.[2]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Part 4: Applications in Research & Drug Development
The true value of this compound lies in its bifunctional nature, making it a highly versatile scaffold for building complex molecules in drug discovery programs.
A. The Bromo Group: A Handle for Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is a prime functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine scaffold with a wide variety of boronic acids or esters.[8] This enables the systematic exploration of the chemical space around the core, a fundamental activity in structure-activity relationship (SAR) studies.
Diagram of Suzuki Coupling Application
Caption: Suzuki coupling using the target compound as a scaffold.
Experimental Workflow: Suzuki Coupling Protocol
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C for 4-12 hours, or until the starting material is consumed (monitored by LC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via flash chromatography to obtain the desired coupled product.
B. The Difluoromethoxy Group: A Privileged Bioisostere
The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a modern tactic to enhance drug-like properties.[9] Its benefits are multifaceted:
-
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group highly resistant to oxidative metabolism compared to a traditional methoxy (-OCH₃) group, which is prone to O-demethylation. This can increase the half-life of a drug candidate.[10]
-
Lipophilicity Tuning: The -OCF₂H group increases lipophilicity more than a methoxy group but less than a trifluoromethoxy (-OCF₃) group, offering a fine-tuning mechanism to optimize a compound's solubility and permeability profile.[10]
-
Hydrogen Bond Donor: Uniquely, the polarized C-H bond in the -OCF₂H group can act as a weak hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially forming new, favorable interactions with a biological target while improving metabolic stability.[10]
Conclusion
This compound represents a high-value, custom-synthesis building block for researchers in medicinal chemistry and drug discovery. While not commercially available off-the-shelf, a clear and efficient synthetic pathway exists from the readily available precursor, 5-Bromo-2-hydroxy-4-methylpyridine. Its true power is unlocked in its application as a bifunctional scaffold: the bromo substituent provides a reliable handle for diversification via cross-coupling chemistry, while the difluoromethoxy group imparts a suite of desirable physicochemical properties known to enhance metabolic stability and modulate target engagement. The strategic use of this intermediate can accelerate the development of novel therapeutics by enabling the rapid synthesis of diverse and highly functionalized compound libraries.
References
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Prakash, G. K. S., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(4), 1290-1294. [Link]
-
Sena, M. D., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(44), 8196-8201. [Link]
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Ni, C., & Hu, J. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1788-1800. [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemical Communications. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7465-7517. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (2025). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. [Link]
-
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution on Difluoromethoxypyridines
Introduction: The Strategic Value of the Difluoromethoxy Pyridine Scaffold
In contemporary drug discovery and agrochemical design, the pyridine scaffold remains a cornerstone due to its versatile biological activities and favorable physicochemical properties.[1][2][3] The strategic incorporation of fluorine-containing motifs is a widely adopted technique to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It acts as a bioisostere for hydroxyl or thiol groups, can participate in hydrogen bonding, and enhances membrane permeability, making it a privileged functional group in medicinal chemistry.[4][6]
This guide provides a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on halopyridines bearing a difluoromethoxy group. SNAr is a powerful, transition-metal-free method for C-N, C-O, and C-S bond formation on electron-deficient aromatic systems.[7][8] Understanding the nuances of this reaction is critical for researchers aiming to efficiently synthesize libraries of novel difluoromethoxypyridine derivatives for screening and development.
Mechanistic Rationale: Activating the Pyridine Ring for SNAr
The feasibility of the SNAr reaction hinges on the electronic nature of the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (typically a halogen).[7][9][10] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10] The reaction rate is accelerated by the presence of electron-withdrawing groups (EWGs) that can stabilize this negative charge.[7][11]
In the context of difluoromethoxypyridines, two key features facilitate the SNAr reaction:
-
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density of the system, making it more susceptible to nucleophilic attack compared to a benzene analogue.[12] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.
-
The Difluoromethoxy Group (-OCF₂H): The two fluorine atoms impart a strong inductive electron-withdrawing effect (-I effect) on the methoxy group. This effect further deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution by stabilizing the anionic Meisenheimer intermediate.[13]
The rate-determining step is typically the initial nucleophilic addition.[7][13] Consequently, the leaving group ability (I > Br > Cl > F) is less important than its ability to activate the ring via inductive effects. This is why aryl fluorides, despite the strength of the C-F bond, are often the most reactive substrates in SNAr reactions due to fluorine's high electronegativity.[7][13]
Caption: Figure 1: Generalized SNAr Mechanism on a Difluoromethoxypyridine.
Reaction Conditions & Protocols by Nucleophile Class
The optimal conditions for SNAr on difluoromethoxypyridines are highly dependent on the nucleophile's reactivity and the substrate's specific substitution pattern. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they effectively solvate cations while leaving the nucleophile relatively bare and more reactive.[9]
N-Nucleophiles (Amination)
The synthesis of aminopyridines is a common and crucial transformation in medicinal chemistry.[14][15] The reaction of halo-difluoromethoxypyridines with amines typically requires a base to neutralize the HX formed during the reaction. The choice of base is critical to avoid side reactions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as DIPEA or Et₃N is used. Stronger, more nucleophilic bases like alkoxides could compete with the amine nucleophile. Cs₂CO₃ is often favored for its high solubility in organic solvents and its ability to promote reactions at lower temperatures.
-
Solvent: DMF or DMSO are excellent choices as they are polar aprotic and have high boiling points, allowing for a wide range of reaction temperatures.
-
Temperature: Primary and secondary aliphatic amines are often reactive enough to proceed at room temperature to 80 °C. Less nucleophilic anilines or heteroaromatic amines may require higher temperatures (100-150 °C).
Table 1: Summary of Conditions for Amination Reactions
| Substrate | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(OCF₂H)-pyridine | Morpholine | K₂CO₃ (2.0) | DMF | 80 | 12 | 95 |
| 2-Fluoro-5-(OCF₂H)-pyridine | Aniline | Cs₂CO₃ (1.5) | DMSO | 120 | 16 | 88 |
| 4-Chloro-2-(OCF₂H)-pyridine | Benzylamine | Et₃N (3.0) | NMP | 100 | 8 | 91 |
| 2-Chloro-4-(OCF₂H)-pyridine | 1H-Pyrazole | K₂CO₃ (2.0) | DMF | 110 | 24 | 75 |
Detailed Protocol: Synthesis of 4-(Difluoromethoxy)-2-morpholinopyridine
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(difluoromethoxy)pyridine (1.0 eq, e.g., 1.77 g, 10.0 mmol), potassium carbonate (K₂CO₃, 2.0 eq, 2.76 g, 20.0 mmol), and anhydrous dimethylformamide (DMF, 20 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Nucleophile Addition: Add morpholine (1.2 eq, 1.05 mL, 12.0 mmol) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
O-Nucleophiles (Etherification & Hydroxylation)
Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, are common for building diaryl ethers or alkoxy-substituted pyridines. These reactions often require a strong base to deprotonate the alcohol or phenol starting material.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide/phenoxide in situ. For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ can be effective, particularly with more acidic phenols.
-
Anhydrous Conditions: O-nucleophiles are strong bases, making the reaction sensitive to moisture. Flame-dried glassware and anhydrous solvents are essential to prevent quenching of the nucleophile and hydrolysis of the starting material.
Table 2: Summary of Conditions for Etherification Reactions
| Substrate | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-(OCF₂H)-pyridine | Sodium Methoxide | NaOMe (1.1) | MeOH | 65 | 4 | 98 |
| 4-Chloro-2-(OCF₂H)-pyridine | Phenol | K₂CO₃ (2.0) | DMF | 120 | 18 | 85 |
| 2-Chloro-5-(OCF₂H)-pyridine | 4-Fluorophenol | Cs₂CO₃ (1.5) | NMP | 140 | 12 | 89 |
| 2-Fluoro-4-(OCF₂H)-pyridine | Benzyl alcohol | NaH (1.2) | THF | 60 | 6 | 92 |
S-Nucleophiles (Thioetherification)
Thiolates are excellent nucleophiles and generally react under milder conditions than their oxygen counterparts.[16]
Causality Behind Experimental Choices:
-
Base: A relatively mild base like K₂CO₃ is often sufficient to deprotonate the thiol.
-
Temperature: Many reactions with aliphatic or aromatic thiols proceed efficiently at room temperature or with gentle heating, reflecting the high nucleophilicity of sulfur.
Table 3: Summary of Conditions for Thioetherification Reactions
| Substrate | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(OCF₂H)-pyridine | Thiophenol | K₂CO₃ (1.5) | DMF | 25 | 3 | 96 |
| 4-Fluoro-2-(OCF₂H)-pyridine | Sodium thiomethoxide | NaSMe (1.1) | EtOH | 50 | 2 | 99 |
| 2-Chloro-5-(OCF₂H)-pyridine | Benzyl mercaptan | Cs₂CO₃ (1.5) | MeCN | 60 | 5 | 94 |
Experimental Workflow & Troubleshooting
A successful SNAr protocol requires careful planning and execution. The following workflow provides a general framework for optimizing these reactions.
Caption: Figure 2: General Experimental Workflow for SNAr Reactions.
Common Issues and Troubleshooting:
-
No Reaction or Slow Conversion:
-
Cause: Insufficient activation, poor nucleophile, or too low temperature.
-
Solution: Increase the reaction temperature in 20 °C increments. If using a chloro- or bromo-pyridine, consider switching to the more reactive fluoro- analogue. Ensure the base is strong enough and the solvent is anhydrous.
-
-
Side Product Formation:
-
Cause: Reaction temperature is too high, leading to decomposition. The base may be acting as a nucleophile.
-
Solution: Lower the reaction temperature. Switch to a bulkier, less nucleophilic base (e.g., K₂CO₃ instead of NaH for certain applications). Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative side reactions.
-
-
Difficulty in Purification:
-
Cause: Similar polarity of product and starting materials or byproducts.
-
Solution: Optimize the reaction to go to full conversion. Explore different solvent systems for chromatography or consider purification by recrystallization or acid/base extraction if applicable.
-
Conclusion
Nucleophilic aromatic substitution on difluoromethoxypyridines is a robust and versatile method for generating novel molecular entities for pharmaceutical and agrochemical research. The reaction is governed by the powerful electron-withdrawing properties of both the pyridine nitrogen and the difluoromethoxy group. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can achieve high yields and regioselectivity. The protocols and guidelines presented here offer a solid foundation for the successful application of this important reaction class.
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Application Notes and Protocols for Screening the Biological Activity of Functionalized Pyridine Compounds
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its presence in numerous natural products, including vitamins and alkaloids, underscores its fundamental role in biological processes.[1] In the realm of synthetic pharmaceuticals, the pyridine scaffold is a privileged structure, lending itself to a diverse array of functionalizations that modulate its physicochemical and pharmacological properties.[2] This versatility has led to the development of a wide range of clinically significant drugs targeting a multitude of diseases, from infectious agents to cancer.[3][4] Functionalized pyridine compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[2][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of functionalized pyridine compounds for their biological activity. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of screening data to identify and validate promising lead candidates.
Chapter 1: The Strategic Approach to Screening Pyridine Compound Libraries
A successful screening campaign for a library of functionalized pyridine compounds requires a well-defined strategy that progresses from broad, high-throughput primary screens to more focused and detailed secondary and mechanistic assays. This tiered approach ensures efficient use of resources and a high degree of confidence in the identified "hit" compounds.
The Screening Funnel: A Conceptual Workflow
The process of identifying bioactive pyridine compounds can be visualized as a funnel, where a large number of compounds are initially screened, and progressively smaller subsets are subjected to more rigorous testing.
Caption: The drug discovery screening funnel for pyridine compounds.
This workflow begins with a high-throughput screening (HTS) campaign to rapidly assess the activity of a large and diverse library of pyridine derivatives.[7] Compounds that exhibit a desired biological effect in the primary screen, termed "hits," are then subjected to confirmatory assays to eliminate false positives. Subsequently, dose-response studies are conducted to determine the potency of the confirmed hits. Promising hits then advance to secondary, often more complex, assays to further characterize their biological activity and begin to elucidate their structure-activity relationship (SAR).[2] Finally, in-depth mechanism of action (MOA) studies are performed on the most promising lead candidates to identify their specific molecular targets and pathways of action.[8]
Chapter 2: High-Throughput Primary Screening: Casting a Wide Net
The initial phase of any screening campaign is designed to efficiently test a large number of compounds to identify those with potential biological activity.[7] High-throughput screening (HTS) utilizes automation, miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates), and sensitive detection methods to achieve this.[1]
Assay Development and Validation: The Foundation of a Robust Screen
Before initiating a large-scale screen, the chosen assay must be rigorously developed and validated to ensure its reliability and reproducibility. A key metric for HTS assay quality is the Z'-factor, which provides a statistical measure of the separation between the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Not suitable for screening |
A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for HTS.[9]
Practical HTS Plate Layout
A well-designed plate map is crucial for minimizing systematic errors and ensuring data quality. A typical 384-well plate layout for a primary screen will include:
-
Test Compound Wells: The majority of the plate will contain the functionalized pyridine compounds from the library at a single, high concentration (e.g., 10 µM).
-
Positive Control Wells: These wells contain a known active compound that elicits a strong response in the assay.
-
Negative Control Wells: These wells typically contain the vehicle (e.g., DMSO) in which the test compounds are dissolved and represent the baseline or inactive response.
-
Blank Wells: These wells contain only the assay medium and are used to measure background signal.
Caption: Example of a 384-well plate layout for HTS.
Chapter 3: Protocols for Primary Screening Assays
The choice of primary screening assay depends on the desired biological activity. Here, we provide detailed protocols for common assays used to screen for cytotoxic, antimicrobial, antiviral, and enzyme inhibitory activities of functionalized pyridine compounds.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the functionalized pyridine compounds in cell culture medium. Add 10 µL of each compound dilution to the respective wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Protocol: Broth Microdilution for Antibacterial Activity
-
Compound Preparation: Prepare serial twofold dilutions of the pyridine compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Inoculation: Inoculate each well with the bacterial suspension.[13] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Screening: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.[14]
Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.
-
Compound-Virus Incubation: Prepare serial dilutions of the pyridine compounds and mix them with a known amount of virus. Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.[15]
-
Infection: Add the compound-virus mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.[16]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[15]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control.
Enzyme Inhibition Screening: ADP-Glo™ Kinase Assay
Many pyridine derivatives exhibit their biological effects by inhibiting kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9]
Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the pyridine compound at the desired concentration. The total reaction volume is typically 5 µL.[17]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[17]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[19]
-
Data Analysis: A decrease in luminescence compared to the no-inhibitor control indicates inhibition of the kinase by the pyridine compound.
Chapter 4: From Hits to Leads: Confirmation, SAR, and MOA
Hit Confirmation and Dose-Response Analysis
Initial hits from the primary screen must be confirmed to eliminate false positives. This is typically done by re-testing the compounds in the same assay. Confirmed hits are then subjected to dose-response analysis, where the compound is tested over a range of concentrations to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Structure-Activity Relationship (SAR) Studies
SAR studies are a critical component of the lead optimization process. By systematically modifying the structure of a hit compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its activity.[2] For pyridine derivatives, SAR studies may involve modifying the substituents on the pyridine ring, altering the position of the nitrogen atom, or incorporating the pyridine moiety into a larger, more complex scaffold.[6] For instance, studies have shown that the position and nature of substituents like methoxy (-OMe) and hydroxyl (-OH) groups can significantly influence the antiproliferative activity of pyridine derivatives.[2]
Mechanism of Action (MOA) Elucidation
Understanding how a lead compound exerts its biological effect is crucial for its further development. MOA studies aim to identify the specific molecular target(s) of the compound and the signaling pathways it modulates.[8] A variety of experimental approaches can be employed for MOA elucidation, including:
-
Target-based assays: If a putative target is known, direct binding or enzymatic assays can be used to confirm the interaction.
-
Omics approaches: Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, offering clues about its MOA.
-
Genetic approaches: Using techniques like CRISPR-Cas9 or siRNA to knockdown potential target genes can help validate the target of the compound.
For example, if a pyridine compound is identified as a kinase inhibitor in the primary screen, subsequent MOA studies would aim to identify the specific kinase(s) it inhibits and characterize the nature of the inhibition (e.g., competitive, non-competitive). A representative kinase signaling pathway that can be targeted by pyridine inhibitors is the MAPK/Erk pathway, which is crucial for cell proliferation and differentiation.
Caption: Simplified MAPK/Erk signaling pathway indicating a potential point of inhibition by a pyridine compound.
Conclusion
The screening of functionalized pyridine compounds for biological activity is a dynamic and multifaceted process that is central to modern drug discovery. By employing a strategic, multi-tiered screening approach, researchers can efficiently identify and validate promising lead candidates from large chemical libraries. The detailed protocols and conceptual frameworks provided in this application note are intended to serve as a valuable resource for scientists engaged in this critical endeavor. The continued exploration of the vast chemical space occupied by functionalized pyridines holds immense promise for the discovery of novel therapeutics to address unmet medical needs.
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Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Integral Molecular. [Link]
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How to Determine Plate Format for High Throughput Screening. (n.d.). Corning. [Link]
-
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New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). Molecules. [Link]
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Designing High-Throughput Experiments Using Microplate Technology. (2025). LabX. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]
-
Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (2007). Viral Immunology. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]
-
Molecular Mechanism of Action (MMoA) in Drug Discovery. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]
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high-throughput screening (hts) operations data quality control review. (n.d.). ResearchGate. [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]
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HTS Symphony Plate Acquisition User Guide SOP-015. (n.d.). The Scripps Research Institute. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]
-
Mechanism of action. (n.d.). Wikipedia. [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
-
CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum. [Link]
-
Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. (2018). Cardio-Oncology. [Link]
-
Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Protocol for Sonogashira Coupling with 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a detailed protocol and expert insights for the successful coupling of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine with terminal alkynes. This pyridine derivative is of significant interest in medicinal chemistry, as the difluoromethoxy group serves as a valuable bioisostere for hydroxyl or methoxy groups, potentially enhancing metabolic stability and lipophilicity. The protocol herein is designed to be a robust starting point for researchers, offering explanations for key experimental choices and a guide to troubleshooting common issues.
Scientific Foundation and Mechanistic Overview
The Sonogashira coupling is a powerful transition-metal-catalyzed reaction that constructs arylalkynes and vinylalkynes from aryl/vinyl halides and terminal alkynes.[4] The reaction typically proceeds under mild conditions, tolerating a wide variety of functional groups, which has cemented its utility in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][5]
The catalytic system classically involves a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[4][5] The reaction mechanism is understood to proceed through two interconnected catalytic cycles, as illustrated below.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate, forming a Pd(II) intermediate. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]
-
Transmetalation: The copper acetylide, formed in the adjacent copper cycle, transfers the acetylide group to the palladium center. This is often the rate-determining step.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst.[7]
The Copper Co-catalyst Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[7]
-
Deprotonation: In the presence of a base (e.g., an amine), the copper-coordinated alkyne is deprotonated, forming a copper(I) acetylide species.[5][7] This activated species is crucial for the transmetalation step with the palladium center.[5] The copper co-catalyst significantly accelerates the reaction, allowing it to proceed at lower temperatures.[2]
Key Experimental Parameters and Reagent Selection
The success of the Sonogashira coupling of this compound hinges on the careful selection and control of several parameters. The electron-withdrawing nature of the difluoromethoxy group and the inherent electronics of the pyridine ring make this substrate generally well-suited for the crucial oxidative addition step.
| Parameter | Typical Reagent/Condition | Loading/Equivalents | Rationale & Expert Insights |
| Aryl Halide | This compound | 1.0 eq. | The C-Br bond is sufficiently reactive for oxidative addition, often requiring mild heating. Iodides are more reactive, while chlorides are significantly less so.[6] |
| Terminal Alkyne | Aryl, Heteroaryl, or Alkyl Alkyne | 1.1 - 1.5 eq. | A slight excess is used to drive the reaction to completion. For volatile alkynes, a larger excess or a sealed vessel may be necessary. |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[5] Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air. |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | 0.5 - 10 mol% | Crucial for activating the alkyne and accelerating the reaction.[2] The quality of CuI is important; it should be off-white to light tan. Green or brown coloration indicates oxidation and can inhibit the reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | ≥ 2.0 eq. or as solvent | The base deprotonates the alkyne and neutralizes the HBr formed during the catalytic cycle. Using the amine as the solvent can simplify the reaction setup. |
| Solvent | THF, Dioxane, DMF, or Amine (e.g., Et₃N) | - | The solvent must be anhydrous and thoroughly deoxygenated. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][6] |
| Temperature | Room Temp. to 80 °C | - | Reactions with aryl bromides often require gentle heating to facilitate oxidative addition.[8] The reaction should be monitored by TLC or GC-MS to determine the optimal temperature and time. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent oxidation of the Pd(0) catalyst and to suppress oxygen-mediated side reactions like Glaser coupling.[6] |
Detailed Step-by-Step Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative example.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for workup and chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
10 mL or 25 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Syringes and needles
-
Septa
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuation and Backfilling: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture until the solids are fully or mostly dissolved.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution via a long needle for 10-15 minutes.[9] A color change to a yellowish or darker solution is often observed.
-
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the stirring reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(difluoromethoxy)-4-methyl-5-(phenylethynyl)pyridine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently anhydrous or anaerobic conditions.3. Reaction temperature is too low. | 1. Use fresh, high-quality catalysts. Ensure CuI is not oxidized.2. Use anhydrous solvents and rigorously degas the reaction mixture.[6]3. Gradually increase the reaction temperature and monitor for product formation. Aryl bromides often require heat.[10] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the Pd(0) catalyst.2. Impurities in reagents or solvents.3. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[6] | 1. Ensure a strictly inert atmosphere. Use high-purity reagents.2. Consider using a different ligand system that offers better stabilization.3. If persistent, try an alternative solvent like 1,4-dioxane or DMF. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction.2. High concentration or poor quality of CuI catalyst. | 1. Improve degassing technique (freeze-pump-thaw is more rigorous than bubbling).[11]2. Reduce the loading of CuI.3. Consider a "copper-free" Sonogashira protocol, which may require a different base (e.g., pyrrolidine) or specific ligands.[6] |
| Recovery of Dehalogenated Starting Material | Hydrodehalogenation side reaction. | This can sometimes occur, especially with prolonged reaction times or certain bases. If it is a major issue, try lowering the reaction temperature or using a milder base. |
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]
-
Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Jadhav, G. R., & Shinde, S. V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Anil, G. I., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 4823-4834. Available at: [Link]
-
Tan, S. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2469. Available at: [Link]
-
ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Available at: [Link]
-
Zholdassova, A., et al. (2021). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 11, 33503-33513. Available at: [Link]
- Google Patents. Process for making 2,6-difluoro pyridine.
-
Semantic Scholar. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry, 86(9), 6879-6887. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
ResearchGate. Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions | Request PDF. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
ACS Publications. Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. Available at: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. This valuable building block presents unique challenges in Suzuki-Miyaura cross-coupling due to the electronic properties of the difluoromethoxy substituent and the inherent nature of the pyridine core. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the Suzuki coupling of this compound. Our approach is to diagnose problems based on a mechanistic understanding of the catalytic cycle.
Question 1: My reaction has stalled, shows low conversion, or has failed completely. What are the most likely causes?
This is the most common issue and typically points to a problem in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Answer:
A failed or low-yielding reaction with this substrate is often rooted in catalyst selection and reaction conditions that do not adequately address the electronic nature and coordinating ability of the pyridine ring.
-
Causality—The Pyridine Problem: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] The choice of a bulky ligand is paramount to mitigate this unwanted interaction.
-
Causality—Substrate Electronics: Your substrate, this compound, has competing electronic factors. The difluoromethoxy group is strongly electron-withdrawing, which should facilitate the rate-determining oxidative addition step.[2] However, the pyridine nitrogen and the 4-methyl group are electron-donating, which can make the C-Br bond less reactive towards oxidative addition than a simple bromobenzene.[3] An inefficient catalyst system may struggle with this step.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For challenging heteroaryl couplings, modern catalyst systems are often required.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are designed to accelerate both oxidative addition and reductive elimination while sterically discouraging pyridine coordination.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI™-IPr, are highly active and robust catalysts that often show excellent performance for coupling electron-rich or sterically hindered heteroaryl halides.[4][5]
-
-
Assess Your Choice of Base: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[6]
-
Inadequate Base Strength: Weak bases like Na₂CO₃ may not be effective. A stronger base like K₃PO₄ or Cs₂CO₃ is often necessary, especially if the boronic acid is less reactive.
-
Solubility Issues: Ensure your base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help. Finely grinding the base before use can also improve its effectiveness.[3]
-
-
Optimize the Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (often with a small amount of water) are standard. The choice of solvent can significantly influence reaction outcomes and selectivity.[7] For sluggish reactions, a more polar solvent like DMF could be considered, but be aware of potential side reactions and purification difficulties.[8]
-
Temperature: While Suzuki couplings are often run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition. If you suspect decomposition (e.g., formation of palladium black), consider a more active catalyst that operates at a lower temperature.
-
-
Ensure Rigorous Inert Conditions: Palladium(0) catalysts are sensitive to oxygen. Inefficient degassing can lead to oxidation of the catalyst and phosphine ligands, killing the reaction.
-
Degassing Technique: For maximum reproducibility, degas your solvent(s) thoroughly using a freeze-pump-thaw technique (at least 3 cycles). Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes is a viable option.[9] Assemble your reaction under a positive pressure of inert gas.
-
Question 2: My reaction is messy, with multiple side products. How do I identify and suppress them?
Side product formation indicates that one or more off-cycle pathways are competing with the desired product formation.
Answer:
The most common side products in Suzuki couplings are from homocoupling, protodeborylation, and protodehalogenation.
-
Homocoupling of the Boronic Acid (Ar'-Ar'): This arises from the reaction of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Improve your degassing procedure. Ensure the reaction is run under a strict inert atmosphere. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
-
Protodeborylation of the Boronic Acid (Ar'-H): This is the replacement of the B(OH)₂ group with a hydrogen atom from a proton source (like water). It is a common decomposition pathway for the boronic acid.[1]
-
Solution:
-
Use a boronic pinacol ester instead of the boronic acid. Esters are significantly more stable and less prone to this side reaction.
-
Avoid overly harsh basic conditions or prolonged reaction times at high temperatures.
-
Ensure the base is added last, after the other reagents are mixed under an inert atmosphere.
-
-
-
Protodehalogenation of the Pyridine (Ar-H): This is the replacement of the bromine atom with hydrogen.
-
Solution: This side reaction can be promoted by sources of hydride, sometimes arising from solvent or base impurities, or from catalyst decomposition pathways. Using a high-purity solvent and ensuring a competent ligand is bound to the palladium to favor the productive pathway can help minimize this.
-
-
Palladium Black Formation: The precipitation of metallic palladium indicates catalyst decomposition.[10]
-
Solution: This often means the ligand is not robust enough to stabilize the palladium nanoparticles, or the temperature is too high. Switch to a more robust ligand system (e.g., Buchwald ligands or NHCs) and consider lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting catalyst system for coupling with this compound?
A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for a challenging heteroaryl bromide, starting with a modern, high-performance catalyst system is advisable.
| Catalyst System | Catalyst Loading (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Expected Outcome & Rationale |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Moderate Yield. A classic but often inefficient choice for this substrate class. Prone to catalyst inhibition by the pyridine nitrogen. |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ (2.0) | Toluene or Dioxane | 100-110 | Good to Excellent Yield. SPhos is a bulky, electron-rich ligand that promotes fast oxidative addition and reductive elimination, mitigating pyridine inhibition.[4][11] |
| PEPPSI™-IPr | 0.5 - 2 | K₃PO₄ or Cs₂CO₃ (2.0) | THF or t-AmylOH | 80-100 | Excellent Yield. NHC catalysts are highly stable and active, often requiring lower catalyst loadings and temperatures. Excellent for sterically demanding or electron-rich partners.[4][11] |
Q: How does the pyridine nitrogen interfere with the reaction, and how do I prevent it?
A: The nitrogen's lone pair can act as a ligand, binding to the palladium catalyst. This can form a stable, catalytically inactive complex, effectively removing the catalyst from the reaction. This is a well-documented challenge in coupling 2-halopyridines.[1] To prevent this, use sterically bulky ligands (e.g., SPhos, XPhos, or IPr) that physically block the pyridine nitrogen from accessing and coordinating to the palladium center.
Q: Should I use a boronic acid or a boronic pinacol ester?
A: For initial screenings, boronic acids are often used due to their wide availability. However, if you encounter issues with protodeborylation or need to run the reaction under anhydrous conditions, switching to the corresponding boronic pinacol ester is highly recommended. Esters are more stable, easier to handle, and often provide more reproducible results, albeit sometimes at the cost of slightly slower reaction rates.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle. Understanding this process is crucial for effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
If your reaction is not performing as expected, follow this logical decision tree to diagnose the issue.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will explore the common challenges, explain the underlying chemical principles, and offer robust troubleshooting strategies to help you navigate potential issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route to this compound?
A1: The most established route is a two-step process starting from 2-Hydroxy-4-methylpyridine (which exists in tautomeric equilibrium with 4-methylpyridin-2(1H)-one).
-
Step 1: Regioselective Bromination: This is an electrophilic aromatic substitution where 2-hydroxy-4-methylpyridine is reacted with a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the key intermediate, 5-Bromo-2-hydroxy-4-methylpyridine.
-
Step 2: O-Difluoromethylation: The hydroxyl group of the brominated intermediate is then converted to a difluoromethoxy group. A common and practical method involves using sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor.[1]
The overall synthetic pathway is illustrated below.
Caption: General synthetic route to the target compound.
Q2: Why is regioselectivity a major challenge during the bromination step?
A2: The pyridine ring in the starting material, 2-hydroxy-4-methylpyridine, has two activating groups: the hydroxyl group (-OH) and the methyl group (-CH₃). Both are ortho, para-directing.
-
The hydroxyl group is a very strong activating group, directing electrophilic attack to positions 3 (ortho) and 5 (para).
-
The methyl group is a weaker activating group, directing to positions 3 (ortho) and 5 (meta to the methyl, but this position is already C5).
The powerful activating effect of the hydroxyl group dominates, strongly directing the incoming bromine electrophile. The para position (C5) is sterically more accessible than the ortho position (C3), making 5-bromo-2-hydroxy-4-methylpyridine the major desired product. However, the C3 position is also activated, leading to the formation of the 3-bromo-2-hydroxy-4-methylpyridine isomer as a significant byproduct.[2][3] Controlling the reaction conditions (temperature, solvent, rate of addition) is critical to maximize the yield of the desired 5-bromo isomer.
Q3: What is the mechanism of O-difluoromethylation using sodium chlorodifluoroacetate?
A3: This reaction proceeds via the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The mechanism involves three key steps:[1]
-
Deprotonation: A base deprotonates the hydroxyl group of 5-bromo-2-hydroxy-4-methylpyridine to form a pyridinolate anion. This anion is a potent nucleophile.
-
Carbene Formation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the electrophilic difluorocarbene (:CF₂).
-
Nucleophilic Attack: The nucleophilic oxygen of the pyridinolate attacks the electron-deficient difluorocarbene. A subsequent protonation (typically during aqueous workup) yields the final O-difluoromethylated product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield and Multiple Spots on TLC/LCMS after Bromination
| Symptom | Potential Cause | Solution & Scientific Rationale |
| TLC shows two major product spots with similar Rf values. | Formation of Isomeric Byproduct: You have likely formed a mixture of the desired 5-bromo isomer and the 3-bromo isomer. The similar polarity of these isomers makes them difficult to separate on TLC. | Optimize Reaction Conditions: Perform the bromination at low temperatures (0–5 °C) and add the brominating agent slowly to improve selectivity for the sterically favored C5 position. Purification Strategy: Isomer separation is challenging. Meticulous column chromatography with a shallow solvent gradient (e.g., hexanes/ethyl acetate) may be required. Alternatively, consider carrying the mixture to the next step and separating the final difluoromethylated isomers, which may have better separation properties. |
| LCMS shows a peak with M+158 relative to the starting material. | Over-bromination: This peak corresponds to a di-brominated product (e.g., 3,5-dibromo-2-hydroxy-4-methylpyridine). This occurs when an excess of the brominating agent is used or the reaction temperature is too high. | Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent (Br₂ or NBS). Ensure accurate weighing of all reagents. Monitor Reaction Closely: Use TLC or LCMS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further bromination. |
| Significant amount of starting material remains. | Incomplete Reaction: Insufficient brominating agent, low reaction temperature, or short reaction time. | Verify Reagent Activity: Ensure your brominating agent (especially NBS) has not degraded. Increase Reaction Time/Temp: Allow the reaction to stir longer at the set temperature or cautiously increase the temperature while monitoring for the formation of di-bromo byproducts. |
Problem 2: Complications During the Difluoromethylation Step
| Symptom | Potential Cause | Solution & Scientific Rationale |
| Product mixture contains a significant amount of an isomer with the same mass as the target compound. | Isomeric Impurity from Previous Step: The 3-bromo isomer from the bromination step has been carried through and difluoromethylated to form 3-Bromo-2-(difluoromethoxy)-4-methylpyridine . | Purify the Intermediate: It is highly recommended to purify the 5-Bromo-2-hydroxy-4-methylpyridine intermediate thoroughly before proceeding. This is often easier than separating the final fluorinated isomers. |
| Mass spectrum shows a product, but its ¹H NMR spectrum lacks the characteristic -OCHF₂ triplet. | N-Difluoromethylation: The reaction has occurred on the nitrogen atom of the pyridone tautomer, forming 5-Bromo-1-(difluoromethyl)-4-methylpyridin-2(1H)-one . This is a common side reaction.[4][5] | Optimize Base and Solvent: The choice of base and solvent can influence the O- vs. N-alkylation ratio. Using a stronger base like K₂CO₃ or Cs₂CO₃ in an aprotic polar solvent like DMF can favor O-alkylation. The pyridinolate oxygen is a harder nucleophile than the nitrogen, and conditions favoring hard-hard interactions can improve selectivity.[6] |
| Reaction is sluggish or incomplete. | Poor Carbene Generation/Trapping: The reaction temperature may be too low for efficient decarboxylation of sodium chlorodifluoroacetate, or the base may be too weak to fully deprotonate the pyridinol. | Ensure Sufficient Temperature: The reaction typically requires temperatures of 90-120 °C in a solvent like DMF. Use an Appropriate Base: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃) is used to generate the nucleophilic pyridinolate. |
Byproduct Identification and Analysis
A robust analytical strategy is crucial for identifying byproducts. A combination of GC-MS and HPLC is recommended for separating reaction components, while NMR provides definitive structural information.[2]
Table 1: Common Byproducts and Their Expected Mass Spectral Data
| Compound Name | Structure | Molecular Weight | Expected MS (EI) Fragmentation & Isotopic Pattern |
| 3-Bromo-2-hydroxy-4-methylpyridine (Isomer) | Isomer of Intermediate | 188.02 | M+ and M+2 peaks of nearly equal intensity (characteristic of Bromine).[7] Loss of CO (-28). |
| 3,5-Dibromo-2-hydroxy-4-methylpyridine (Over-bromination) | Di-bromo byproduct | 266.91 | M+, M+2, and M+4 peaks in a ~1:2:1 ratio (characteristic of two Bromine atoms). |
| 5-Bromo-1-(difluoromethyl)-4-methylpyridin-2(1H)-one (N-alkylation) | N-alkylation byproduct | 238.04 | M+ and M+2 peaks (~1:1 ratio). Potential loss of :CF₂ (-50). |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for monitoring reaction progress and assessing the purity of non-volatile intermediates and the final product.[8][9]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or an appropriate buffer) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength around 254 nm or 270 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile final product and some byproducts. However, analysis of fluorine-containing compounds can sometimes be challenging.[10][11]
-
Column: A low-to-mid polarity column, such as a DB-5MS or equivalent ((5%-phenyl)-methylpolysiloxane), is a good starting point.
-
Ionization: Electron Ionization (EI) is standard. Note that molecular ions of some fluorine compounds can be weak or absent.[12]
-
Key Observation: Look for the characteristic M+ and M+2 isotope pattern for bromine-containing fragments.[7][13]
Workflow for Impurity Identification
The following diagram outlines a logical workflow for troubleshooting an impure product mixture.
Caption: A decision workflow for identifying impurities.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. [Link]
-
Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
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Difluoromethylation of Phenols. Organic Syntheses. [Link]
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Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
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PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
-
Supporting Information for: Regioselective 1,4-Hydroboration of Pyridines Catalyzed by an Acid-Initiated Boronium Cation. Royal Society of Chemistry. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. DiVA portal. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish. YouTube. [Link]
-
Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Scheme. Difluoromethylation of 2-pyridone derivatives. ResearchGate. [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Royal Society of Chemistry. [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]
-
2b. 300 MHz. UCI Department of Chemistry. [Link]
-
5-Bromo-2-iodo-4-methylpyridine. Chemsrc. [Link]
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- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine with Strong Bases
Welcome to the technical support center for the synthetic applications of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using strong bases with this versatile building block. Here, we address common challenges and provide troubleshooting strategies based on established principles of pyridine chemistry and organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely site of deprotonation on this compound when using a strong base?
The regioselectivity of deprotonation is determined by the directing ability of the substituents on the pyridine ring. In this case, the 2-(difluoromethoxy) group is the most powerful directing group. The heteroatom in the difluoromethoxy group acts as a Lewis basic site, coordinating to the lithium cation of the strong base and directing deprotonation to the nearest ortho-position, which is C3. The 4-methyl group has a weaker directing effect. Therefore, the most acidic proton is at the C3 position.
Q2: What are the primary side reactions to be aware of when treating this compound with a strong base like n-butyllithium (n-BuLi)?
When using a strong, nucleophilic base such as n-BuLi, several side reactions can compete with the desired deprotonation at C3:
-
Nucleophilic Addition: n-BuLi can act as a nucleophile and add to the electron-deficient pyridine ring, typically at the C6 position. This can lead to a mixture of products and reduce the yield of the desired functionalized pyridine. The use of more sterically hindered and less nucleophilic bases like lithium diisopropylamide (LDA) can mitigate this issue.[1][2]
-
Bromine-Lithium Exchange: A rapid exchange between the bromine atom at C5 and the lithium of n-BuLi can occur, forming 5-lithio-2-(difluoromethoxy)-4-methylpyridine. This is a common reaction for aryl bromides with alkyllithiums.[3]
-
Halogen Dance: The initially formed C3-lithiated species can undergo a "halogen dance," where the bromine atom migrates to an adjacent carbon, leading to a mixture of regioisomers.[4][5][6] This rearrangement is driven by the formation of a more stable lithiated intermediate.
-
Cleavage of the Difluoromethoxy Group: While generally stable, under harsh conditions, strong bases could potentially cleave the C-O bond of the difluoromethoxy group. However, this is less common at the low temperatures typically employed for these reactions.
Q3: How can I minimize these side reactions?
Minimizing side reactions is crucial for achieving high yields and purity. Consider the following strategies:
-
Choice of Base: For deprotonation, a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is generally preferred over n-BuLi to avoid nucleophilic addition.[1]
-
Temperature Control: Maintaining a very low temperature (typically -78 °C) is critical to disfavor side reactions like halogen dance and potential cleavage of the difluoromethoxy group.
-
Reaction Time: The lithiated intermediate should be generated and trapped with an electrophile in a timely manner to reduce the likelihood of rearrangement or decomposition.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are commonly used.
Troubleshooting Guides
Problem 1: Low yield of the desired C3-functionalized product.
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Competitive Nucleophilic Addition | Switch from n-BuLi to a less nucleophilic base like LDA or LiTMP. | Sterically hindered bases are less likely to act as nucleophiles, favoring proton abstraction.[1] |
| Bromine-Lithium Exchange | If C5-functionalization is observed, this indicates Br-Li exchange is the dominant pathway. Consider a two-step approach: perform the Br-Li exchange, then attempt a second deprotonation at a different site if desired. | The kinetics of Br-Li exchange can be faster than deprotonation, especially with n-BuLi. |
| Halogen Dance | If a mixture of regioisomers is obtained, this suggests a halogen dance is occurring. Shorten the time between lithiation and addition of the electrophile. Ensure the temperature is strictly maintained at -78 °C or lower. | The rearrangement of the lithiated intermediate is time and temperature-dependent. |
| Incomplete Reaction | Ensure the strong base is of high quality and has been recently titrated. Use a slight excess of the base (e.g., 1.1 equivalents). | The concentration of commercially available organolithium reagents can decrease over time. |
Experimental Protocol: General Procedure for Directed ortho-Metalation and Electrophilic Quench
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for the optimized time (typically 30-60 minutes).
-
Add a solution of the desired electrophile in THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Observation of multiple brominated isomers in the product mixture.
Diagnosis and Troubleshooting Workflow
A "halogen dance" is a base-catalyzed isomerization where the bromine atom migrates to a different position on the pyridine ring.[4][5][6] This is often driven by the formation of a thermodynamically more stable organolithium species.
Mitigation Strategies:
-
Kinetic Trapping: The key is to trap the desired C3-lithiated species before it has time to rearrange. This means adding your electrophile as soon as the deprotonation is complete.
-
Temperature is Key: The rate of the halogen dance is highly temperature-dependent. Strict adherence to -78 °C is crucial.
-
Base and Solvent Effects: The choice of base and solvent can influence the stability of the lithiated intermediates and thus the propensity for rearrangement. While THF is standard, in some cases, a less coordinating solvent might be explored, though this can also affect the deprotonation efficiency.
Problem 3: Evidence of difluoromethoxy group cleavage.
While the difluoromethoxy group is generally robust, cleavage can occur under certain conditions, leading to the formation of a 2-pyridone derivative.
Potential Mechanism and Prevention
Preventative Measures:
-
Use a Non-Nucleophilic Base: This is the most effective way to prevent direct attack on the difluoromethoxy group or the C2 position. LDA is the preferred choice.
-
Strict Temperature Control: Keep the reaction at -78 °C. Warmer temperatures can provide the activation energy needed for this side reaction.
-
Avoid Excess Base: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to minimize the concentration of unreacted base that could participate in side reactions.
Summary of Reaction Parameters
| Parameter | Recommendation for C3-Lithiation | Rationale |
| Base | LDA or LiTMP | Minimizes nucleophilic addition.[1] |
| Equivalents of Base | 1.05 - 1.1 | Ensures complete deprotonation without significant excess. |
| Temperature | -78 °C | Suppresses side reactions like halogen dance and potential group cleavage. |
| Solvent | Anhydrous THF | Standard solvent for organolithium chemistry. |
| Reaction Time | 30 - 60 minutes before electrophile addition | Sufficient for deprotonation while minimizing rearrangement. |
By carefully controlling these parameters and understanding the potential side reactions, researchers can successfully utilize this compound as a valuable building block in their synthetic endeavors.
References
-
Arzel, E., Rocca, P., Marsais, F., Godard, A., & Quéguiner, G. (1999). The halogen dance, a useful tool for the synthesis of substituted pyridines. Tetrahedron, 55(40), 12149-12162. Available at: [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available at: [Link]
-
Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 477. Available at: [Link]
-
Gros, P., Fort, Y., & Caubere, P. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(5), 635–637. Available at: [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 205-212. Available at: [Link]
-
Sammakia, T., & Stangeland, E. L. (2004). The Halogen Dance: A Review. Organic Letters, 6(14), 2381-2384. Available at: [Link]
-
Turk, C., & Schlosser, M. (2004). The Halogen Dance Reaction: New Mechanistic Insight and Preparative Potential. European Journal of Organic Chemistry, 2004(12), 2643-2647. Available at: [Link]
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reactions of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU. The Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Suzuki Couplings of Electron-Deficient Pyridines
Welcome to our dedicated technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, chemists, and drug development professionals who encounter hurdles with this notoriously difficult, yet vital, transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The Core Challenge: Why Are Electron-Deficient Pyridines So Difficult?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1][2] However, when one of the coupling partners is an electron-deficient pyridine halide, the reaction's efficiency can plummet. The difficulties are rooted in two primary electronic factors:
-
Slow Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the pyridyl halide.[3] The electron-poor nature of the pyridine ring makes the C-X bond stronger and less susceptible to this insertion, thereby slowing the entire catalytic process.[4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom is Lewis basic and can coordinate strongly to the palladium center.[5] This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit turnover and effectively poison the reaction.[5][6]
Successfully coupling these substrates requires a catalytic system robust enough to overcome both of these challenges simultaneously.
Caption: A troubleshooting workflow for difficult Suzuki couplings.
Q4: I'm seeing some product, but the yield is consistently low (<30%). How can I improve it?
Low conversion points to a sluggish reaction where side reactions or catalyst decomposition are outcompeting the desired coupling.
-
Diagnosis: The catalytic system is likely active but not active enough. This could be due to slow oxidative addition or slow transmetalation.
-
Solution Path (Follow the Workflow Diagram):
-
Address Oxidative Addition: Switch to a more electron-rich and bulky ligand (e.g., from a simple phosphine to a Buchwald-type ligand like SPhos). [7]Concurrently, increase the reaction temperature. If you are using a pyridyl chloride, consider synthesizing the corresponding bromide, as the C-Br bond is weaker and more reactive. [3] 2. Address Transmetalation: Switch to a stronger base, such as K₃PO₄. [8]Ensure your boronic acid is pure; impurities can inhibit the reaction. If protodeboronation is suspected (check by LC-MS for the corresponding protonated pyridine starting material), try using anhydrous conditions with powdered KF as the base. [8] Q5: My main side product is the homocoupling of my boronic acid. What causes this and how can I stop it?
-
Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically caused by the presence of oxygen in the reaction mixture or issues with the reduction of a Pd(II) precatalyst. [2][8]
-
Mechanism of Formation: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two boronic acid molecules, which regenerates Pd(0). [2]This parasitic cycle consumes your nucleophile.
-
Solutions:
-
Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Precatalyst: Modern, well-defined Pd(II) precatalysts (like the Buchwald palladacycles) are designed for clean and efficient in-situ reduction to the active Pd(0) species, which can minimize side reactions compared to simple sources like Pd(OAc)₂. [9] Q6: I need to couple a sterically hindered substrate (e.g., ortho-substituted). What changes should I make?
-
Steric hindrance dramatically slows down both the transmetalation and the final reductive elimination steps. [8]More forcing conditions are required.
-
Ligand is Paramount: Extremely bulky ligands are essential. XPhos or RuPhos are often the catalysts of choice for creating highly hindered biaryls. [8]* Stronger Base & Higher Temperature: A strong base like K₃PO₄ or Cs₂CO₃ is almost always necessary to drive the difficult transmetalation. [8]Higher temperatures are also required, necessitating a high-boiling solvent like toluene or dioxane. [8]
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient pyridyl chloride with an arylboronic acid.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Electron-deficient pyridyl chloride (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1–3 mol %)
-
Ligand (e.g., SPhos, if not using a precatalyst with it included)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under positive inert gas pressure, add the pyridyl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the SPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol %).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [8]8. Purification: Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle: Annotated for Difficult Substrates
Understanding the catalytic cycle helps pinpoint where and why failures occur.
Caption: Key challenges within the Suzuki-Miyaura catalytic cycle.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand Source: Organometallics URL: [Link]
-
Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles Source: ResearchGate URL: [Link]
-
Title: Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand Source: ChemRxiv URL: [Link]
-
Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: PubMed URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Science Publishing URL: [Link]
-
Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of Substituted Pyyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges related to purity in their synthetic workflows. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the control of impurities a critical aspect of their synthesis.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, control, and remove impurities effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my substituted pyridine synthesis?
A: The nature of impurities is highly dependent on the synthetic route employed. However, several classes of impurities are commonly encountered:
-
Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.
-
Isomeric Byproducts: Depending on the directing effects of substituents and reaction conditions, regioisomers of the desired product can form.[5]
-
Over-alkylation or Over-arylation Products: In cross-coupling reactions, multiple substitutions onto the pyridine ring can occur.
-
Homocoupling Products: In metal-catalyzed reactions, starting materials can couple with themselves.
-
Solvent- and Reagent-Derived Impurities: Residual solvents, catalysts, and byproducts from reagents can contaminate the final product.
-
N-oxides: If oxidative conditions are present or if starting from pyridine N-oxides, these may persist as impurities.[6][7][8][9]
-
Hydrolyzed Intermediates: Moisture-sensitive intermediates can hydrolyze, leading to unwanted side products.
Q2: My reaction seems to have worked, but the NMR spectrum is complex. How can I begin to identify the impurities?
A: A systematic approach is crucial for deconvoluting complex NMR spectra:
-
Assign the Peaks of Your Target Compound: Start by identifying the characteristic signals of your desired substituted pyridine.[10]
-
Look for Unreacted Starting Materials: Compare the spectrum to the NMRs of your starting materials.
-
Identify Common Solvent Impurities: Residual solvents like ethyl acetate, dichloromethane, or hexanes have characteristic chemical shifts.
-
Consider Isomeric Byproducts: Analyze the coupling patterns and chemical shifts to identify potential regioisomers.
-
Utilize 2D NMR Techniques: COSY, HSQC, and HMBC experiments can help establish connectivity and identify unknown structures.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is invaluable for separating impurities and obtaining their molecular weights, which can provide significant clues to their identities.[11]
-
Spiking Experiments: If you have a suspected impurity standard, "spiking" your sample with a small amount and re-acquiring the NMR can confirm its presence if the corresponding peak intensity increases.
Q3: I'm struggling to remove a persistent polar impurity. What are some effective purification strategies?
A: Polar impurities can be challenging to remove, especially if they have similar polarity to your product. Consider the following approaches:
-
Acid-Base Extraction: If your product is a basic pyridine, you can often separate it from non-basic impurities by performing an acid wash (e.g., with dilute HCl) to move your product into the aqueous phase, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[12][13]
-
Column Chromatography with a Modified Mobile Phase: If using silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce peak tailing of basic compounds and improve separation from polar impurities.[14]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and a polar organic solvent (like acetonitrile or methanol) can be very effective.
-
Ion-Exchange Resins: For acidic or basic impurities, passing a solution of your crude product through an appropriate ion-exchange resin can selectively remove the charged species.[15]
Section 2: Troubleshooting Guides
Scenario 1: Low Yield and a Multitude of Byproducts in a Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic method for preparing dihydropyridines, which are then oxidized to pyridines.[1] However, it can be prone to side reactions.
Problem: Your Hantzsch reaction has resulted in a low yield of the desired pyridine and a complex mixture of byproducts, as indicated by TLC and LC-MS analysis.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hantzsch pyridine synthesis.
Detailed Explanation:
-
Optimize Reaction Conditions: Hantzsch reactions can be sensitive to temperature.[5] Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.
-
Oxidation Step: The oxidation of the dihydropyridine intermediate is a critical step. If this is incomplete, you will have a mixture of the dihydropyridine and the final pyridine product. Consider using a milder and more selective oxidizing agent.
-
Purity of Starting Materials: Ensure that your aldehyde, β-ketoester, and ammonia source are pure. Impurities in the starting materials can lead to a cascade of side reactions.
Scenario 2: Persistent Catalyst Impurities from a Suzuki Cross-Coupling Reaction
Palladium-catalyzed cross-coupling reactions are a powerful tool for synthesizing substituted pyridines. However, removing residual palladium can be a significant challenge.
Problem: After aqueous workup and standard column chromatography, your final product is still contaminated with palladium residues, which can be detrimental to downstream applications, especially in drug development.
Palladium Removal Workflow:
Caption: Workflow for removing palladium catalyst impurities.
Detailed Protocol: Palladium Scavenging
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Select a Scavenger: Choose a scavenger based on the nature of your product and the palladium species. Common scavengers include:
-
Thiol-functionalized silica gel
-
Activated carbon
-
Resins with metal-chelating functional groups
-
-
Add the Scavenger: Add the scavenger to the solution (typically 5-10 wt% relative to the crude product).
-
Stir: Stir the mixture at room temperature for 1-2 hours.
-
Filter: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger-bound palladium.
-
Analyze: Analyze the filtrate by ICP-MS or a similar technique to quantify the remaining palladium content. Repeat the scavenging process if necessary.
Section 3: Analytical and Purification Protocols
Protocol 1: General Method for Impurity Profiling by HPLC
High-performance liquid chromatography (HPLC) is a cornerstone of impurity analysis.[16]
Instrumentation and Columns:
| Parameter | Recommendation |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Detection | 254 nm (or the λmax of your compound) |
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of your crude sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes.
-
Hold at high Mobile Phase B for 5 minutes.
-
Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The relative area percent of each peak provides an estimate of the impurity levels. For accurate quantification, a reference standard of the main component and any known impurities is required.
Protocol 2: Purification of a Substituted Pyridine by Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds.
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) at room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Advanced Topics
Managing N-oxide Impurities
Pyridine N-oxides can be formed as byproducts during certain reactions or may be unreacted starting materials.[7][17] Their removal or conversion is often necessary.
Deoxygenation of Pyridine N-oxides:
If you have a significant amount of a pyridine N-oxide impurity, it can sometimes be easier to deoxygenate the entire mixture and then purify the desired pyridine. A common method involves the use of a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).
Mild Deoxygenation Protocol:
-
Dissolve the crude mixture containing the pyridine N-oxide in a suitable solvent like acetonitrile or toluene.
-
Add 1.1-1.5 equivalents of PPh₃.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The resulting triphenylphosphine oxide can often be removed by column chromatography or recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (2024, January 19). Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. The Denmark Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(1), 96. MDPI. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Pyridine. (Method ID: PV2295). U.S. Department of Labor. Retrieved from [Link]
-
Gomez, D. E., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(31), 6825-6831. Royal Society of Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (2024). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
- Patel, M. R., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (U.S. Patent Application No. 12/740,014). Google Patents.
- Schacht, U., et al. (1984). Process for the preparation of substituted pyridines. (German Patent No. DE3245950A1). Google Patents.
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. ACS Publications. Retrieved from [Link]
-
Journal of Scientific and Medical Research. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Retrieved from [Link]
-
International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77). NCBI Bookshelf. Retrieved from [Link]
-
Zhang, D., & Chen, J. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(4), 734-748. Royal Society of Chemistry. Retrieved from [Link]
-
Al-Mourabit, A., & Zard, S. Z. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 2(1), 18-22. ACS Publications. Retrieved from [Link]
-
Kaplan, N. O., et al. (1971). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Proceedings of the National Academy of Sciences, 68(8), 1853-1857. PMC - NIH. Retrieved from [Link]
-
Reddit. (2019). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? r/Chempros. Retrieved from [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
Chen, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5253. MDPI. Retrieved from [Link]
- CN101981007A. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. Organic Chemistry Portal. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 1-23. ResearchGate. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. Retrieved from [Link]
-
Reddit. (2020). ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization? r/explainlikeimfive. Retrieved from [Link]
-
YouTube. (2022). How to remove pyridine from your reaction crude? Retrieved from [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. Retrieved from [Link]
Sources
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- 4. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
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- 11. biotech-spain.com [biotech-spain.com]
- 12. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
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- 17. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Removal in Pyridine Coupling Reactions
Welcome to the technical support center for post-reaction workup procedures. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille) to synthesize pyridine-containing molecules. Here, we address the common and often frustrating challenge of removing residual palladium from your reaction products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my pyridine-containing reaction mixture so difficult?
A: The core of the problem lies in the chemical nature of your product. Pyridine contains a nitrogen atom with a lone pair of electrons, making it a Lewis base. Palladium, a transition metal, is a Lewis acid. This fundamental interaction leads to the formation of stable coordination complexes between your pyridine-containing product and the palladium catalyst. These complexes are often soluble in the organic solvents used for workup and chromatography, causing the catalyst to co-elute with your product and making separation by standard methods inefficient. Even after chromatography, residual palladium can persist in the form of soluble complexes or fine colloidal particles[1].
Q2: I ran a column and my product looks clean by TLC/LCMS, but ICP-MS analysis shows high palladium levels. What's happening?
A: This is a very common scenario. While chromatography is excellent for separating organic impurities, it is often insufficient for removing trace metals, especially when strong product-metal interactions are present[1][2]. The palladium is likely still complexed to your pyridine product, giving the complex a chromatographic behavior very similar to the pure product itself. Regulatory bodies have stringent limits on elemental impurities for active pharmaceutical ingredients (APIs), often as low as 5-10 ppm for palladium, so specialized removal techniques are required to meet these standards[3]. A study on lead-like compounds demonstrated that even after rigorous chromatographic purification, a subsequent metal scavenging step was necessary to reliably reduce palladium to low levels[2].
Q3: What are the main strategies I can use to remove the residual palladium catalyst?
A: There are several industry-standard approaches, each with its own advantages and ideal use cases. The choice depends on the nature of your product, the scale of your reaction, and the specific palladium species present.
-
Adsorption (Scavenging): This is the most widely used and often most effective method. It involves adding a solid-supported material (a "scavenger") that has a high affinity for palladium. The scavenger binds the metal, and the resulting solid is simply filtered off. Common scavengers include activated carbon, silica- or polymer-functionalized materials with thiol, amine, or trimercaptotriazine (TMT) groups[3][4][5][6].
-
Crystallization: If your product is a crystalline solid, this can be a powerful purification technique. The goal is to have the palladium species remain in the mother liquor while your pure product crystallizes. However, this can sometimes fail if the palladium complex co-crystallizes or gets trapped in the crystal lattice[4]. The efficiency can be improved by adding soluble chelating agents like N-acetylcysteine or thiourea to keep the palladium in the liquid phase[3].
-
Liquid-Liquid Extraction: Using an aqueous wash with a chelating agent (like EDTA) or an acidic/basic solution can sometimes extract the palladium into the aqueous phase. The success of this method is highly dependent on the specific palladium complex and the stability of your product to the wash conditions[7].
-
Filtration: If the palladium has crashed out of solution as palladium black (a common occurrence at the end of a reaction), a simple filtration through a pad of Celite or another filter aid can remove the bulk of the insoluble metal[7].
Q4: How do I select the right scavenger for my specific application?
A: Scavenger selection is a critical step and may require some screening. The optimal choice depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.
-
Thiol-based scavengers (e.g., Silica-Thiol, Si-Thiourea): These are generally the most effective and versatile. The soft sulfur atom has a very high affinity for the soft palladium metal center, forming strong, irreversible bonds. They are effective for both Pd(0) and Pd(II) species.
-
Amine-based scavengers: These are typically better for scavenging Pd(II) species, which are harder Lewis acids.
-
Activated Carbon: A cost-effective first choice. It has a large surface area and can adsorb a wide range of palladium species. However, it can sometimes lead to product loss due to non-specific adsorption[8]. A case study by Pfizer found that Darco KB-B activated charcoal was highly effective at reducing palladium from 300 ppm to <1 ppm on a 20 kg scale[8][9].
-
Trimercaptotriazine (TMT)-based scavengers: These are very powerful scavengers known for their high affinity and capacity for palladium[1][3].
The following table provides a general comparison:
| Scavenger Type | Primary Target | Typical Loading (wt equiv) | Pros | Cons |
| Activated Carbon | Pd(0), Pd(II), Ligands | 5 - 20 | Inexpensive, widely applicable | Potential for product loss, may require higher temperatures/longer times[8] |
| Silica-Thiol | Pd(0), Pd(II) | 5 - 20 | High selectivity, very effective | Higher cost than carbon |
| Silica-Amine | Pd(II) | 10 - 30 | Good for charged Pd species | Less effective for Pd(0) |
| Silica-TMT | Pd(0), Pd(II) | 5 - 15 | Very high affinity and capacity | Higher cost, potential for sulfur leaching |
Process Optimization & Troubleshooting
Even with the right strategy, you may encounter issues. This section provides solutions to common problems.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| High Pd levels after scavenger treatment | Insufficient scavenger amount, time, or temperature. | Increase scavenger loading (e.g., to 20-30 wt eq). Increase stirring time (up to 18h) or temperature (40-60 °C)[6]. Screen a different class of scavenger (e.g., switch from carbon to a thiol-based one). |
| Palladium is in a highly stable, unreactive state. | Consider a pre-treatment step. A mild oxidant (like air) or reductant can sometimes convert the palladium into a more easily scavenged form[6]. | |
| Significant product loss after scavenging | Product is adsorbing to the scavenger. | Reduce the amount of scavenger used. Wash the filtered scavenger cake thoroughly with fresh solvent to recover the product. Note: This wash may leach some palladium back, so a balance is needed[8]. |
| Crystallization is not removing palladium | Palladium complex is co-crystallizing with the product. | Add a soluble chelating agent (e.g., 1-2 equivalents of N-acetylcysteine, thiourea, or triphenylphosphine) to the crystallization solvent to keep the palladium complex in the mother liquor[3]. |
| Reaction mixture is a black suspension | Pd(0) has precipitated as "palladium black". | Before any aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., THF, DCM) and filter it through a pad of Celite. This removes the bulk of the catalyst early[7]. |
Visual Workflows & Mechanisms
To better illustrate the decision-making process and the underlying chemistry, we've created the following diagrams.
Workflow for Palladium Removal
This flowchart provides a logical path for selecting a purification strategy after your pyridine coupling reaction is complete.
Caption: Palladium capture by a thiol scavenger.
Experimental Protocols
Protocol 1: General Procedure for Scavenging with Activated Carbon
-
Preparation: After the initial aqueous workup, concentrate your organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to make an approximately 0.1 M solution.[6]
-
Addition of Scavenger: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 10 wt equivalents relative to the theoretical mass of palladium, or 0.2 wt of the crude product mass.[8][9]
-
Stirring: Stir the slurry vigorously. For many applications, stirring at a moderately elevated temperature (e.g., 45-60 °C) for 2 to 18 hours is effective.[6][8][9] The optimal time should be determined by periodic sampling and analysis if possible.
-
Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite to completely remove the fine carbon particles.
-
Washing: Wash the Celite/carbon cake with several portions of fresh solvent to ensure full recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample for quantitative palladium analysis (e.g., ICP-MS) to confirm the removal efficiency.
Protocol 2: General Procedure for Silica-Thiol Scavengers
-
Preparation & Dissolution: Follow steps 1 and 2 from the Activated Carbon protocol.
-
Addition of Scavenger: Add the silica-thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A loading of 5-20 weight equivalents relative to the mass of palladium is a good starting point.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 1 to 12 hours.[6] Silica scavengers often work faster than activated carbon.
-
Filtration: Filter the mixture to remove the solid silica scavenger. A standard filter paper is usually sufficient.
-
Washing & Concentration: Follow steps 6 and 7 from the Activated Carbon protocol.
-
Analysis: Submit a sample for quantitative palladium analysis.
References
- Arbor Assays. (2017, July 31).
- McCann, L. C., & Watson, A. J. B. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
- ResearchGate. (2015, May 18).
- ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry.
- Gabriele, L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- ResearchGate.
- Benchchem.
- ResearchGate. (2025, August 6).
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, a fluorinated pyridine derivative, represents a class of compounds with significant potential in drug discovery due to the unique physicochemical properties imparted by fluorine.[1] This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes established analytical principles and data from closely related analogues to provide a robust framework for its characterization.
The incorporation of a difluoromethoxy group can enhance metabolic stability and binding affinity, making a thorough analytical assessment crucial for advancing research and development.[1] This guide will delve into spectroscopic and chromatographic techniques, offering both theoretical grounding and practical, step-by-step protocols.
Structural Elucidation: A Spectroscopic Approach
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide unambiguous evidence of its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number and connectivity of hydrogen atoms in the molecule. The expected signals would correspond to the aromatic protons on the pyridine ring and the protons of the methyl group. The difluoromethoxy group will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the pyridine ring carbons, the methyl carbon, and the carbon of the difluoromethoxy group. The latter will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. The difluoromethoxy group will give rise to a single signal, likely a doublet due to coupling with the proton on the same carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, referencing the residual solvent peak.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrF₂NO), the expected molecular weight is approximately 238.03 g/mol .[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum, showing two peaks of nearly equal intensity separated by two mass units.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺). Analyze the isotopic pattern to confirm the presence of bromine. Use the accurate mass measurement from HRMS to determine the elemental formula.
Infrared (IR) Spectroscopy
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method) [3]
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die and apply pressure (8-10 tons) to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Record the spectrum of the sample pellet over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands to the functional groups in the molecule.
Purity Assessment: Chromatographic Techniques
Chromatographic methods are essential for determining the purity of a compound and identifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for the analysis of pyridine derivatives.[4][5]
Experimental Protocol: HPLC Purity Determination
This protocol is adapted from methods used for similar pyridine derivatives.[5]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis: Inject the sample solution and record the chromatogram. The purity is typically calculated by the area normalization method.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] Given the potential volatility of this compound, GC can be a powerful tool for purity assessment.
Experimental Protocol: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient to ensure separation of volatile components (e.g., start at 100 °C, ramp to 250 °C).
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Inject the sample solution. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Comparative Analysis of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, connectivity of atoms. | Non-destructive, provides unambiguous structural data. | Requires a relatively pure sample, lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, can confirm elemental formula (HRMS). | Provides limited structural information on its own. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple sample preparation. | Provides a fingerprint of the molecule, but not detailed structural information. |
| HPLC | Purity, quantification of non-volatile impurities. | High resolution, quantitative, widely applicable. | May not be suitable for very volatile compounds. |
| GC | Purity, quantification of volatile impurities. | High resolution for volatile compounds, fast analysis times. | Compound must be thermally stable and volatile. |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow illustrates the logical progression of analytical techniques.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. While specific literature on this compound is sparse, the principles and protocols outlined in this guide, based on analogous fluorinated pyridines and standard analytical practices, provide a solid foundation for its comprehensive analysis. The combination of NMR for structural confirmation, mass spectrometry for molecular weight and formula determination, and chromatography for purity assessment will provide the necessary data to support its use in research and development.
References
- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem.
- CAS NO. 1079352-13-8 | this compound - Arctom.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed.
- A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine - Benchchem.
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A Comparative Guide to the Definitive Structure Elucidation of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful development campaigns. For novel pyridine derivatives such as 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, a compound of interest in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and contrast this definitive technique with other powerful spectroscopic methods.
The Imperative of Unambiguous Structural Assignment
The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Minor variations in atom connectivity or stereochemistry can lead to drastic differences in efficacy, selectivity, and safety profiles. For this compound, the presence of a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine scaffold presents a unique electronic and steric landscape. An accurate structural model is therefore essential for understanding its interaction with biological targets and for guiding further structure-activity relationship (SAR) studies. While techniques like NMR and mass spectrometry provide crucial information, only X-ray crystallography can deliver a direct visualization of the atomic arrangement in the solid state.[1][2][3]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of molecular structures.[1] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as insights into intermolecular interactions within the crystal lattice.
Experimental Protocol: A Self-Validating Workflow
The successful crystallographic analysis of a small molecule like this compound hinges on a meticulous experimental workflow. The following protocol is a representative example based on established methodologies for similar halogenated pyridine derivatives.[4]
Step 1: Crystal Growth (The Causality of Patience)
The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal. The choice of solvent and crystallization technique is dictated by the solubility and polarity of the compound.
-
Methodology:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol) to near saturation at a slightly elevated temperature.
-
Slowly cool the solution to room temperature, or employ slow evaporation in a loosely capped vial. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.
-
Alternatively, vapor diffusion, where a precipitant solvent is slowly introduced into the solution, can be employed.
-
-
Expert Insight: The rate of cooling or evaporation is a critical parameter. Too rapid a process will likely lead to the formation of polycrystalline powder or amorphous solid, unsuitable for single-crystal X-ray diffraction. Patience is key to obtaining crystals of sufficient size and quality.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.[4]
-
Methodology:
-
The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Trustworthiness: The collection of a complete and redundant dataset is crucial for accurate structure determination. Data processing software is used to integrate the diffraction spots and apply necessary corrections for factors like absorption.[4]
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Methodology:
-
Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the heavier atoms (in this case, the bromine atom).
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. Lighter atoms (carbon, nitrogen, oxygen, fluorine, and hydrogen) are located from the difference Fourier map. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]
-
-
Authoritative Grounding: The final refined structure is validated using a range of crystallographic parameters.
Interpreting the Crystallographic Data
The quality of a crystal structure is assessed by several key parameters. The following table presents representative data for a closely related structure, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, which serves as a valuable proxy for what can be expected for the title compound.[4]
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 3.9376 (4), 20.999 (3), 13.2700 (15) | Dimensions of the unit cell. |
| β (°) | 95.035 (7) | Angle of the unit cell for a monoclinic system. |
| V (ų) | 1093.0 (2) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R₁) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. For small molecules, an R-factor below 5% is considered good.[5] |
| Goodness-of-fit (S) | 1.04 | Should be close to 1 for a good refinement. |
A Comparative Look: Orthogonal Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's connectivity and composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[7]
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The splitting patterns (coupling) can reveal which protons are adjacent to each other.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Is essential for characterizing the difluoromethoxy group. The chemical shift and coupling to protons provide key structural information.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all signals and confirming the connectivity of the atoms.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.[10]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
Isotope Pattern: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.[11]
Performance Comparison: A Holistic View
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous structure determination.[1] Provides absolute configuration in favorable cases. | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and dynamic information in solution. | Provides detailed structural information in solution. Does not require crystallization.[12][13] | Can suffer from signal overlap in complex molecules. Interpretation can be challenging without 2D experiments. Does not directly provide 3D coordinates. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues. | High sensitivity, requires very small sample amounts. Confirms molecular formula.[10] | Does not provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished. |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and biological activity. While NMR spectroscopy and mass spectrometry are essential complementary techniques that confirm the molecular formula and atomic connectivity, they do not offer the same level of spatial detail as X-ray diffraction. A multi-faceted approach, with X-ray crystallography at its core, provides the highest level of confidence in the structural assignment, a critical requirement for advancing a compound through the drug discovery and development pipeline.
References
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Akhtar, M. N., Elahi, S., Siddiqa, A., Hussain, K., & Jasinski, J. P. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]
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Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Retrieved from [Link]
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Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 809-821. [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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Sbardella, D., Tundo, G. R., & Coletta, A. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10983. [Link]
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Taha, M., Ismail, N. H., Imran, S., Khan, M., & Ali, F. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
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Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(7), 557-580. [Link]
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Smedley, C. J., & Gouverneur, V. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of the Resulting Ketenimines. The Journal of Organic Chemistry, 81(5), 1895-1904. [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Betzi, S., & Roche, P. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(16), 2955. [Link]
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Piccon, D., Hart, L. S., Hunter, C. A., & Kuprov, I. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3704. [Link]
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Gruen, D. M., & Srirangam, V. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1709-1727. [Link]
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PubChem. (n.d.). 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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Al-Resayes, S. I., El-Gammal, O. A., & El-Sayed, B. A. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 824378. [Link]
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Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]
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Al-Warhi, T. I., Al-Tamimi, A. M., Al-Ghamdi, M. S., Al-Otaibi, A. M., & Ghabbour, H. A. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 101-108. [Link]
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A Spectroscopic Journey: Unraveling the Synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
A Detailed Comparative Analysis of a Key Pharmaceutical Intermediate and Its Precursors
In the intricate world of pharmaceutical development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the promising pharmaceutical intermediate, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, with its key synthetic precursors. By examining the evolution of spectral features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer researchers and drug development professionals a comprehensive roadmap for the synthesis and quality control of this important compound.
The journey to synthesize this compound is a multi-step process, each transformation leaving its unique fingerprint on the molecule's spectroscopic signature. Understanding these changes is not merely an academic exercise; it is a critical tool for reaction monitoring, impurity profiling, and ultimate confirmation of the final product's identity and purity.
The Synthetic Pathway: A Spectroscopic Roadmap
A plausible and efficient synthetic route to this compound begins with the readily available 2-Hydroxy-4-methylpyridine. This journey involves three key transformations: bromination, chlorination, and finally, the introduction of the difluoromethoxy group.
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
For the diligent researcher navigating the complexities of pharmaceutical and chemical synthesis, the introduction of novel building blocks like 5-Bromo-2-(difluoromethoxy)-4-methylpyridine opens new avenues for discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety principles for analogous chemical structures. As a self-validating system, this protocol is designed to be a trusted resource, empowering you to work confidently and securely.
While specific safety data for this compound is not extensively available, a thorough analysis of structurally related brominated and fluorinated pyridine derivatives allows for a robust and cautious approach to its handling. The protocols outlined below are synthesized from this body of knowledge to ensure best practices are followed.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar pyridine compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4] Some pyridine derivatives are also harmful if swallowed.[2][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling.
A multi-layered approach to personal protection is non-negotiable. The following table outlines the minimum required PPE when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7] | Protects against splashes and potential vapors that can cause serious eye irritation.[3][8] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for incidental contact but should be changed frequently.[6] Always inspect gloves for any signs of degradation before use. | Provides a crucial barrier against skin contact, which may cause irritation.[1][2] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, an apron or coveralls should be worn.[5][9] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5][9] | Protects against the inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation.[1][2] |
Operational Workflow: From Receipt to Disposal
A systematic and well-documented workflow is essential for minimizing risks and ensuring procedural consistency. The following diagram illustrates the key stages for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
